molecular formula C8H4BrClN2O2 B2790767 6-Bromo-7-chloroquinazoline-2,4-diol CAS No. 1166378-30-8

6-Bromo-7-chloroquinazoline-2,4-diol

Cat. No.: B2790767
CAS No.: 1166378-30-8
M. Wt: 275.49
InChI Key: DWHJEOWAZBCNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloroquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H4BrClN2O2 and its molecular weight is 275.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-chloro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJEOWAZBCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated quinazoline derivative of significant interest in medicinal chemistry. Due to the absence of a directly published synthesis, this document proposes a novel, rational synthetic pathway, grounded in established chemical principles and literature precedents for analogous compounds. The guide offers a detailed, step-by-step protocol for its preparation, alongside a thorough discussion of its predicted physicochemical properties, spectral characteristics, and potential pharmacological applications. This whitepaper is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, particularly those leveraging the quinazoline scaffold.

Introduction: The Quinazoline-2,4-dione Core in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its oxidized form, quinazolinone, and particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) moiety, are of paramount importance.[2][3] This structural motif is present in a wide array of natural alkaloids and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4]

The versatility of the quinazoline-2,4-dione core stems from several key features:

  • Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional structure for interaction with biological targets.

  • Hydrogen Bonding Capabilities: The presence of two lactam functionalities (N-H and C=O groups) allows for the formation of multiple hydrogen bonds, which are crucial for molecular recognition and binding to enzymes and receptors.[5][6]

  • Substitutional Versatility: The benzene ring of the quinazoline nucleus can be readily functionalized with various substituents to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.

Halogenation of the benzene ring, in particular, has been shown to significantly impact the pharmacological profile of quinazoline derivatives. The introduction of bromine and chlorine atoms, as in the case of this compound, can enhance binding affinity, improve metabolic stability, and alter the compound's pharmacokinetic properties. This guide focuses on this specific, yet underexplored, di-halogenated derivative.

Proposed Synthesis of this compound

As a direct and validated synthesis for this compound is not currently available in the public domain, this guide proposes a rational, multi-step synthetic route. This pathway is designed based on well-established methodologies for the synthesis of quinazoline-2,4-diones, which typically involve the cyclization of a substituted anthranilic acid derivative.

The proposed synthesis is divided into two main stages:

  • Preparation of the Key Intermediate: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid.

  • Ring Cyclization: Formation of the this compound core.

Below is a detailed, step-by-step protocol for this proposed synthesis.

Stage 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid

The successful synthesis of the target molecule is critically dependent on the preparation of the appropriately substituted anthranilic acid precursor. The proposed route starts from the commercially available 2-amino-5-chlorobenzoic acid.

Step 1: Acetylation of 2-Amino-5-chlorobenzoic acid

  • Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions during the subsequent bromination step. This directing group will also influence the regioselectivity of the bromination.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.

    • Heat the reaction mixture at reflux for 2 hours.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-acetamido-5-chlorobenzoic acid.

Step 2: Regioselective Bromination

  • Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxylic acid and chloro groups is the most likely site for electrophilic bromination.

  • Protocol:

    • Suspend 2-acetamido-5-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

    • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the suspension at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-acetamido-4-bromo-5-chlorobenzoic acid.

Step 3: Hydrolysis of the Acetamide

  • Rationale: The protecting group is removed to regenerate the free amino group, yielding the desired anthranilic acid derivative.

  • Protocol:

    • Reflux the 2-acetamido-4-bromo-5-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6M) for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-bromo-5-chlorobenzoic acid.

Stage 2: Cyclization to form this compound

With the key intermediate in hand, the final step is the formation of the quinazoline-2,4-dione ring. A well-established and straightforward method for this transformation is the reaction with urea.[7][8]

  • Rationale: This reaction proceeds via a condensation mechanism where the amino group of the anthranilic acid reacts with urea, followed by an intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring system.

  • Protocol:

    • In a round-bottom flask, thoroughly mix 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents).

    • Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

    • Maintain the temperature for 2-3 hours.

    • Cool the reaction mixture to room temperature.

    • Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-chlorobenzoic acid B 2-Acetamido-5-chlorobenzoic acid A->B Acetic anhydride, Acetic acid, Reflux C 2-Acetamido-4-bromo-5-chlorobenzoic acid B->C Br2, Acetic acid, Room Temp. D 2-Amino-4-bromo-5-chlorobenzoic acid C->D Aq. HCl, Reflux F This compound D->F Heat (180-200 °C) E Urea

Caption: Proposed synthetic route for this compound.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₈H₄BrClN₂O₂
Molecular Weight 291.49 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (expected for quinazoline-2,4-diones)
Solubility Sparingly soluble in water and common organic solvents; Soluble in DMF, DMSO
pKa Estimated acidic pKa for N-H protons: ~7-9
Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below:

  • ¹H NMR (in DMSO-d₆):

    • Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two aromatic protons at positions 5 and 8.

    • Two broad singlets at lower field (δ 10-12 ppm), corresponding to the two N-H protons of the lactam rings. These peaks would be exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the two carbonyl carbons of the dione system (δ 150-165 ppm).

    • Signals for the aromatic carbons, with those directly attached to the halogens showing characteristic chemical shifts.

    • Signals for the quaternary carbons of the fused ring system.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • Broad absorption bands in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the lactam groups.

    • Strong absorption bands around 1650-1720 cm⁻¹, characteristic of the C=O stretching vibrations of the dione system.

    • Absorption bands in the aromatic region (1400-1600 cm⁻¹) for C=C stretching.

    • Bands in the fingerprint region corresponding to C-Br and C-Cl stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Potential Applications and Future Directions

While the specific biological activity of this compound has not been reported, the extensive research on related halogenated quinazoline-2,4-diones suggests several promising avenues for investigation.

Anticancer Activity

Many quinazoline-2,4-dione derivatives have been investigated as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of halogen substituents can enhance the binding of these molecules to the active sites of such enzymes. Therefore, this compound should be evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Antimicrobial Properties

The quinazoline scaffold is also known for its antimicrobial activity.[4] Halogenated derivatives, in particular, have shown efficacy against a range of bacterial and fungal pathogens. The title compound could be a valuable lead for the development of new antibiotics, especially in the context of rising antimicrobial resistance.

Other Potential Pharmacological Activities

Derivatives of quinazoline-2,4-dione have also been reported to possess anti-inflammatory, anticonvulsant, and antihypertensive properties.[4] The unique di-halogenation pattern of this compound may confer novel or enhanced activity in these and other therapeutic areas.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation Start Starting Materials Intermediate 2-Amino-4-bromo-5-chlorobenzoic acid Start->Intermediate 3 Steps Product Crude this compound Intermediate->Product Cyclization Purify Recrystallization Product->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize Anticancer Anticancer Assays Characterize->Anticancer Antimicrobial Antimicrobial Screening Characterize->Antimicrobial Other Other Pharmacological Tests Characterize->Other

Caption: Overall workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound represents a promising but currently underexplored molecule in the vast landscape of heterocyclic chemistry. This technical guide has provided a rational and detailed synthetic pathway to enable its preparation in the laboratory. The predicted physicochemical and spectroscopic properties outlined herein will serve as a valuable reference for its characterization. The potential applications in oncology and infectious diseases, extrapolated from the known bioactivities of related compounds, underscore the importance of further research into this novel di-halogenated quinazoline-2,4-dione. It is our hope that this guide will stimulate and facilitate future investigations into the synthesis and therapeutic potential of this and other novel heterocyclic compounds.

References

An In-depth Technical Guide to the Biological Activity of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad variations, halogenated quinazolines have garnered significant attention for their potent and diverse biological activities. This guide focuses on the specific, yet underexplored, scaffold of 6-Bromo-7-chloroquinazoline-2,4-diol (a tautomeric form of 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione). While direct literature on this exact derivative is sparse, this paper synthesizes a wealth of data from structurally related 6-bromo-quinazoline analogs to build a predictive framework for its biological potential. We will delve into the anticipated primary activities, focusing on anticancer applications through kinase inhibition, provide detailed experimental protocols for validation, and outline plausible synthetic strategies. This document serves as a technical primer and a strategic roadmap for researchers aiming to explore this promising chemical space.

The Quinazoline Scaffold: A Foundation of Pharmacological Success

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery. Its rigid structure provides a defined orientation for pharmacophoric substituents, while the nitrogen atoms serve as key hydrogen bond acceptors. This has led to the development of several FDA-approved drugs, particularly in oncology. The success of molecules like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has cemented the role of the quinazoline core as a potent "ATP-mimetic" hinge-binding motif.[1]

The introduction of halogens, such as bromine and chlorine, at positions 6 and 7 of the quinazoline ring profoundly influences the molecule's electronic properties and steric profile. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties. This guide specifically examines the potential of the 6-bromo, 7-chloro substituted quinazoline-2,4-dione scaffold.

Primary Biological Target: Anticancer Activity

Based on extensive evidence from analogous compounds, the most promising therapeutic application for this compound derivatives is in oncology.[2] The activity of this scaffold is likely mediated through the inhibition of key enzymes involved in cancer cell signaling.

Mechanism of Action: Tyrosine Kinase Inhibition

Numerous quinazoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[1] The primary target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR).[3]

Causality of Inhibition: The quinazoline core functions as an ATP competitor. It binds to the ATP-binding pocket of the EGFR kinase domain, with the N1 atom typically forming a crucial hydrogen bond with a key methionine residue in the hinge region. The substituents on the benzene portion of the scaffold, such as the 6-bromo and 7-chloro groups, extend into a hydrophobic pocket, enhancing binding affinity and selectivity. Derivatives at the N1 and N3 positions can be designed to target additional specific residues, further refining potency.

EGFR_Inhibition cluster_kinase EGFR Kinase Domain cluster_downstream Downstream Signaling ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Met Residue) Signaling Proliferation Survival Angiogenesis ATP_Pocket->Signaling Activates ATP ATP ATP->ATP_Pocket Binds & Phosphorylates Inhibitor Quinazoline Derivative (6-Br, 7-Cl) Inhibitor->ATP_Pocket Competitively Inhibits Inhibitor->Signaling Blocks

Caption: Competitive inhibition of the EGFR ATP-binding pocket by a quinazoline derivative.

Structure-Activity Relationship (SAR) and Cytotoxic Data

Studies on related 6-bromo-quinazoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The substitution pattern is critical for activity. For instance, a study involving 6-bromo-2-mercapto-quinazolin-4(3H)-one derivatives found that the nature of the substituent at the thiol position significantly impacted cytotoxicity.[1][3] Compound 8a from this series, featuring an aliphatic linker, showed an IC₅₀ value of 15.85 µM against the MCF-7 breast cancer cell line, which was more potent than the reference drug Erlotinib in that specific study.[1] This highlights the importance of the 6-bromo moiety in concert with other substitutions for achieving high potency.

Furthermore, these derivatives often exhibit selectivity between cancerous and normal cell lines. For example, compound 8a had an IC₅₀ of 84.20 µM on normal MRC-5 cells, indicating a favorable therapeutic window.[1]

Table 1: Cytotoxic Activity of Selected 6-Bromo-Quinazoline Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
8a MCF-7 (Breast) 15.85 ± 3.32 [1][3]
8a SW480 (Colon) 17.85 ± 0.92 [1][3]
8e MCF-7 (Breast) 35.14 ± 6.87 [1]
8e SW480 (Colon) 63.15 ± 1.63 [1]

| Compound 9 | - | MG-MID GI₅₀: 2.7 |[4] |

Note: Data is compiled from studies on various 6-bromo-quinazoline scaffolds to infer the potential of the title compound class.

Other Potential Biological Activities

While anticancer activity is the most prominent, the quinazoline scaffold is pleiotropic, and derivatives of this compound may exhibit other valuable biological properties.

  • Antimicrobial & Antifungal Activity: Quinazoline derivatives have been reported to possess significant antimicrobial activity against various pathogenic bacteria and fungi.[5][6] One study specifically evaluated the antifungal effects of a 6-bromo-4-ethoxyethylthio quinazoline, finding potent activity against several plant pathogenic fungi with EC₅₀ values ranging from 17.47 to 70.79 µg/mL.[6]

  • Anti-inflammatory Activity: Certain substituted quinazolinones have shown anti-inflammatory and analgesic properties.[7]

  • Anticonvulsant Activity: The quinazolin-4(3H)-one core has also been associated with anticonvulsant effects in various preclinical models.[8]

Experimental Protocols for Activity Validation

To empirically determine the biological activity of novel this compound derivatives, a series of standardized in vitro assays are required.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines a compound's ability to inhibit cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Prepare Serial Dilutions of Test Compound C Treat Cells with Compound (72h) B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilizer (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Plausible Synthetic Route

The synthesis of the 6-Bromo-7-chloroquinazoline-2,4-dione core would likely begin with a suitably substituted anthranilic acid derivative. A plausible, high-level synthetic strategy is outlined below.

Synthesis_Pathway A 4-Bromo-5-chloro- 2-aminobenzoic acid B Reaction with Urea or Phosgene Equivalent A->B C Cyclization (Heat or Acid/Base) B->C D 6-Bromo-7-chloro- quinazoline-2,4-dione (Target Core) C->D

Caption: A potential synthetic pathway to the target quinazoline-2,4-dione core.

This approach involves the cyclization of a 2-amino-benzoic acid intermediate with a carbonyl source like urea to form the pyrimidine-dione ring. The specific halogenation pattern of the starting anthranilic acid is crucial for the synthesis of the final product.

Conclusion and Future Outlook

The this compound scaffold represents a promising, albeit underexplored, area for drug discovery. By synthesizing data from structurally adjacent chemical series, we can confidently predict that its primary biological activity will be in the realm of anticancer therapeutics, likely driven by the inhibition of key cellular kinases such as EGFR. The dual halogenation pattern at positions 6 and 7 offers a unique electronic and steric profile that warrants thorough investigation.

Future research should focus on:

  • Chemical Synthesis: Developing and optimizing a robust synthetic route to produce the core scaffold and a library of N1 and N3-substituted derivatives.

  • In Vitro Screening: Systematically evaluating this library against a broad panel of cancer cell lines and a focused panel of kinases to identify lead compounds and elucidate the mechanism of action.

  • SAR Elucidation: Building a comprehensive structure-activity relationship to guide the rational design of more potent and selective next-generation inhibitors.

This technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the exploration of this potent and promising class of molecules.

References

6-Bromo-7-chloroquinazoline-2,4-diol: A Technical Guide to a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and proven success in clinical applications.[1][2] Its rigid, bicyclic structure provides an ideal framework for developing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4] This guide focuses on a specific, yet underexplored derivative: 6-bromo-7-chloroquinazoline-2,4-diol . While direct experimental data for this exact molecule is sparse in public literature, its structural features—a quinazoline-2,4-dione core with dual halogenation at key positions—suggest significant potential as a kinase inhibitor scaffold.

This document serves as an in-depth technical guide, moving beyond a simple review to provide a senior scientist's perspective on the rationale behind its synthesis, its anticipated biological activity based on established structure-activity relationships (SAR), and a comprehensive, field-proven roadmap for its evaluation. We will detail the causality behind experimental choices, from initial synthesis to a full suite of biochemical and cellular characterization assays, providing a self-validating framework for researchers aiming to explore this or related scaffolds.

The Quinazoline Scaffold in Kinase Inhibition: A Foundation of Success

The quinazoline nucleus, a fusion of benzene and pyrimidine rings, has given rise to numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[4][5] These drugs primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5] The success of this scaffold stems from its ability to mimic the adenine portion of ATP, establishing critical hydrogen bond interactions with the kinase hinge region.

The general binding mode involves the N1 and/or N3 nitrogens of the quinazoline ring acting as hydrogen bond acceptors with the backbone amide of a conserved hinge residue (e.g., Met793 in EGFR). Substituents on the benzene portion of the ring, particularly at positions 6 and 7, project into a solvent-exposed region, allowing for extensive modification to enhance potency, tune selectivity, and improve pharmacokinetic properties.[6]

The quinazoline-2,4-dione (or its tautomeric diol form) represents a distinct subclass. The presence of the carbonyl groups can alter the electronic properties and hydrogen bonding potential of the scaffold compared to the more common 4-anilinoquinazolines. These dione derivatives have been investigated as inhibitors for a range of targets, including Poly (ADP-ribose) polymerase (PARP), various protein kinases, and even bacterial enzymes, showcasing the scaffold's broad biological potential.[7][8]

Synthesis Strategy: A Proposed Route to this compound

The proposed synthesis workflow starts from 4-bromo-5-chloro-2-aminobenzoic acid. This starting material is crucial as it already contains the desired halogenation pattern.

Synthesis_Workflow A 4-Bromo-5-chloro- 2-aminobenzoic acid B Intermediate Isocyanate A->B  Step 1 C Cyclized Product (Target Scaffold) B->C  Step 2 reagent1 Phosgene or Triphosgene reagent1->B reagent2 Heat (Cyclization) reagent2->C

Caption: Proposed two-step synthesis of the target scaffold.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound from 4-bromo-5-chloro-2-aminobenzoic acid.

Causality: This route is chosen for its efficiency. The reaction of an anthranilic acid with a phosgene equivalent to form an intermediate isocyanate, followed by intramolecular cyclization, is a standard and high-yielding method for producing the quinazoline-2,4-dione core.[11] Using a pre-halogenated starting material avoids potentially complex and low-yield late-stage halogenation steps.

Materials:

  • 4-bromo-5-chloro-2-aminobenzoic acid

  • Triphosgene (a safer solid substitute for phosgene gas)

  • Toluene or Dioxane (anhydrous)

  • Triethylamine (Et3N)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis under inert atmosphere

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-bromo-5-chloro-2-aminobenzoic acid (1.0 eq) in anhydrous toluene.

  • Isocyanate Formation (Step 1): Add triethylamine (1.1 eq) to the suspension. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add the triphosgene solution dropwise to the stirred suspension of the anthranilic acid at room temperature.

    • Scientist's Insight: The dropwise addition is critical to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate isocyanate is typically not isolated.

  • Cyclization (Step 2): Once isocyanate formation is complete, heat the reaction mixture to reflux (approx. 110°C for toluene). Maintain reflux for 4-6 hours.

    • Self-Validation Check: The progress of the cyclization can be monitored by TLC. The product, being more polar, should have a lower Rf value than the intermediate.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will likely precipitate out of the solution. Collect the solid by vacuum filtration. Wash the crude solid sequentially with cold toluene and then water to remove residual reagents.

  • Final Product: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Structure-Activity Relationship (SAR) and Kinase Target Profile

The specific kinase targets for this compound are unknown. However, based on extensive literature on related quinazoline inhibitors, we can infer a likely SAR profile.[5][12]

Key Structural Features and Their Implications:

  • Quinazoline-2,4-dione Core: This core maintains the fundamental hydrogen-bonding capability with the kinase hinge region, essential for ATP-competitive inhibition.

  • Position 6-Bromo Substituent: Halogen atoms, particularly bromine, at position 6 are well-documented to enhance inhibitory activity against various kinases, including EGFR.[6] The bromo group is lipophilic and can engage in favorable hydrophobic interactions within the ATP pocket.

  • Position 7-Chloro Substituent: Similar to the 6-position, halogenation at C7 is a common strategy to increase potency. The combination of 6-bromo and 7-chloro creates a di-halogenated pattern that can significantly influence the electronic nature of the aromatic ring and its interactions with the target protein. This pattern may also impact selectivity across the kinome.

FeaturePositionLikely Contribution to ActivityRationale based on Analogs
Quinazoline Core N/APrimary binding (H-bonds to kinase hinge)Fundamental for ATP-competitive inhibition
Bromo group C6Potency enhancement, hydrophobic interactionsBromo/chloro at C6/C7 is a known potency driver[6]
Chloro group C7Potency enhancement, selectivity modulationFine-tunes electronic properties and steric fit[5]
Diol/Dione C2, C4Modulates H-bonding and solubilityOffers different interaction points vs. 4-anilinoquinazolines

Based on this analysis, the this compound scaffold is a strong candidate for inhibiting tyrosine kinases such as EGFR, VEGFR-2, and other members of the ErbB family . It may also exhibit activity against other kinase families where halogenated quinazolines have shown promise.

Experimental Evaluation Framework: A Step-by-Step Guide

A rigorous, multi-stage approach is required to fully characterize the potential of this scaffold. The following protocols represent a standard cascade used in drug discovery to validate a novel kinase inhibitor.

Screening_Cascade cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Drug-like Properties A Primary Biochemical Assay (e.g., ADP-Glo™) B Kinome Selectivity Screen (Panel of >100 kinases) A->B Confirm Potency C Mechanism of Action (Enzyme Kinetics) B->C Determine Selectivity D Target Engagement Assay (e.g., NanoBRET™) C->D Advance Lead Candidate E Cellular Phosphorylation Assay (Western Blot / ELISA) D->E Confirm Target Hit F Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) E->F Assess Functional Effect G ADME-Tox Profiling (Solubility, Permeability, Metabolism) F->G Assess Developability

Caption: A typical screening cascade for a novel kinase inhibitor.

In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound on purified kinase enzymes and assess its selectivity.

Protocol: Universal In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This method is chosen for its high sensitivity, broad applicability to different kinases, and scalability for high-throughput screening. It directly measures an essential product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[13]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Km for the specific kinase)

  • This compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Convert raw luminescence units to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

    • Trustworthiness Check: A well-defined sigmoidal curve with a good fit (R² > 0.95) validates the quality of the IC₅₀ determination.

Cell-Based Assays

Objective: To confirm that the compound can enter cells, engage its target kinase, and exert a functional effect on cellular signaling and viability.

Protocol: Cellular Target Phosphorylation Assay (ELISA-based)

Causality: This assay moves beyond the purified enzyme to measure the inhibition of the target kinase in its native cellular environment.[1][14] It provides direct evidence of on-target activity by quantifying the phosphorylation of a known downstream substrate, making it more physiologically relevant than a biochemical assay.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., A549 cells for EGFR).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Growth factor to stimulate the pathway (e.g., EGF).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Phospho-specific and total protein antibodies for the target substrate (e.g., anti-phospho-ERK and anti-total-ERK).

  • ELISA-based detection kit (e.g., AlphaLISA SureFire).

Procedure:

  • Cell Plating: Seed cells in a 96-well culture plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum medium and incubate for 4-6 hours to reduce basal signaling activity.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

  • Pathway Stimulation: Stimulate the kinase pathway by adding a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10 minutes).

  • Cell Lysis: Remove the medium and add lysis buffer to each well.

  • Detection: Transfer the lysate to an ELISA plate and follow the manufacturer's protocol to detect the levels of the phosphorylated substrate. Normalize the phospho-protein signal to the total protein signal.

  • Data Analysis: Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

ADME-Tox Profiling

Objective: To assess the drug-like properties of the compound, predicting its potential for in vivo success.

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) is critical to avoid late-stage failures in drug development.[15][16] In silico models and in vitro assays provide essential predictive data.

Key Assays:

  • Kinetic Solubility: Measured using methods like nephelometry to determine the solubility in a physiologically relevant buffer (e.g., PBS at pH 7.4). Poor solubility can hinder absorption and lead to unreliable assay results.

  • Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based, high-throughput screen to predict passive diffusion across the intestinal barrier.

  • Metabolic Stability (Microsomes): Incubating the compound with liver microsomes (containing key metabolic enzymes like CYPs) and measuring its depletion over time provides an estimate of its metabolic half-life.

  • In Silico Toxicity Prediction: Computational models can predict potential liabilities such as hERG channel inhibition (cardiotoxicity), mutagenicity (Ames test), and other off-target effects.[15]

ParameterAssay MethodDesired Outcome for a Lead Compound
Solubility Nephelometry in PBS> 50 µM
Permeability PAMPAHigh (Comparable to high-permeability control)
Metabolic Stability Human Liver Microsome t₁⸝₂> 30 minutes
Cytotoxicity Assay in non-cancer cell lineIC₅₀ > 10-fold higher than on-target cell IC₅₀

Conclusion and Future Directions

The this compound scaffold represents a compelling, albeit underexplored, starting point for the development of novel kinase inhibitors. Its design is rooted in the proven principles of the quinazoline pharmacophore, with dual halogenation at positions C6 and C7 offering a validated strategy for enhancing potency.

This guide provides the necessary intellectual and practical framework for any researcher or drug discovery professional to undertake a comprehensive evaluation of this scaffold. By following the proposed synthesis and the tiered experimental cascade—from initial biochemical potency and selectivity profiling to cellular target engagement and early ADME-Tox assessment—a clear and robust dataset can be generated. This data will be crucial for validating the scaffold's potential, identifying primary kinase targets, and guiding future structure-based design efforts to optimize this promising molecule into a clinical candidate.

References

6-Bromo-7-chloroquinazoline-2,4-diol: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. Within this class, the quinazoline-2,4-dione scaffold is a particularly versatile starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide introduces 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated derivative with significant, yet underexplored, potential. We will delve into the strategic rationale for its design, rooted in established structure-activity relationships (SAR), and outline its prospective applications in oncology, infectious diseases, and beyond. This document will serve as a technical resource, providing detailed synthetic strategies and key experimental protocols to empower researchers to unlock the therapeutic promise of this compelling molecule.

The Quinazoline-2,4-dione Core: A Foundation of Therapeutic Success

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] The quinazoline-2,4(1H,3H)-dione variant, with its oxidized pyrimidine ring, offers a unique chemical architecture that has been successfully exploited to create potent and selective inhibitors of various biological targets.[3] The capacity for substitution at multiple positions on the bicyclic ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an ideal template for drug design.

Strategic Halogenation: The Rationale for this compound

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic index of a drug candidate. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein. In the context of quinazoline derivatives, substitutions at the 6 and 7 positions of the benzene ring are particularly critical for activity, especially in the realm of kinase inhibition.[4]

Structure-activity relationship (SAR) studies on 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a major class of anticancer drugs, have shown that electron-withdrawing groups at these positions are advantageous for potent activity.[4] Specifically, halogen substitutions, such as chloro and bromo, have been shown to enhance the inhibitory potency of these compounds.[5] The combination of a bromo group at position 6 and a chloro group at position 7 in the quinazoline-2,4-diol scaffold is a deliberate design choice aimed at maximizing these favorable interactions. This di-halogenation pattern is hypothesized to confer enhanced binding affinity to a variety of target proteins, making this compound a highly promising starting point for library synthesis and lead optimization.

Potential Therapeutic Applications

Oncology: A Scaffold for Novel Kinase Inhibitors

The most significant potential for this compound lies in its application as a scaffold for the development of novel kinase inhibitors for cancer therapy. Protein kinases are a major class of drug targets in oncology, and the quinazoline core is a key feature of several approved kinase inhibitors, including gefitinib and erlotinib, which target EGFR.[6]

The 6,7-disubstitution pattern is crucial for high-affinity binding to the ATP-binding pocket of many kinases.[4] The bromo and chloro substituents of the title compound can form favorable halogen bonds and hydrophobic interactions with the kinase active site, potentially leading to potent and selective inhibition.[7] It is hypothesized that derivatives of this compound could be developed as inhibitors of not only EGFR but also other clinically relevant kinases such as VEGFR, and CDKs.[7][8]

cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound Library Library of Analogs Start->Library Functionalization at N1, N3, C2, C4 positions Kinase In Vitro Kinase Assays (e.g., EGFR, VEGFR, CDK) Library->Kinase Cell Cell-Based Assays (e.g., MTT on cancer cell lines) Kinase->Cell Identify potent inhibitors SAR Structure-Activity Relationship (SAR) Studies Cell->SAR ADMET ADMET Profiling SAR->ADMET Lead Optimized Lead Compound ADMET->Lead

Caption: Drug discovery workflow for developing kinase inhibitors.

Infectious Diseases: A New Frontier for Antibacterial Agents

The quinazoline-2,4-dione scaffold has also been investigated for its antimicrobial properties.[3] Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[9] The lipophilic nature imparted by the halogen atoms in this compound may enhance its ability to penetrate bacterial cell walls, making it an attractive starting point for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Other Potential Applications

The versatility of the quinazoline scaffold suggests that this compound could also be explored for other therapeutic indications, including:

  • Anti-inflammatory agents: Quinazolinone derivatives have been shown to inhibit inflammatory mediators.

  • Anticoccidial agents: A structurally related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, is a key intermediate in the synthesis of the anticoccidial drug halofuginone hydrobromide.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related quinazoline-2,4-diones.[10][11]

A 2-Amino-4-bromo-5-chlorobenzoic acid C This compound A->C Solid-phase fusion (Heat) B Urea B->C

Caption: Proposed synthetic route for the target compound.

Step-by-step methodology:

  • Starting Materials: Begin with 2-amino-4-bromo-5-chlorobenzoic acid and urea.

  • Reaction: Combine the starting materials in a suitable reaction vessel.

  • Heating: Heat the mixture to induce a solid-phase fusion and cyclization reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the crude product is cooled and then purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.[12]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase assay buffer, and the serially diluted test compound or DMSO control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of the compound.

ParameterDescription
Cell Lines A panel of cancer cell lines (e.g., lung, breast, colon)
Compound Concentrations Typically a 10-point serial dilution (e.g., 0.01 to 100 µM)
Incubation Time 48 or 72 hours
Endpoint Cell viability (%)
Calculated Value IC50 (concentration for 50% inhibition of cell growth)

Conclusion and Future Directions

This compound represents a strategically designed and highly promising scaffold for the discovery of new therapeutic agents. Its di-halogenated substitution pattern is predicted to confer potent biological activity, particularly in the realm of oncology as a kinase inhibitor. The synthetic accessibility of the quinazoline-2,4-dione core, coupled with the potential for diverse functionalization, makes this an attractive starting point for the generation of compound libraries for high-throughput screening.

The experimental protocols provided in this guide offer a clear path for the synthesis, characterization, and initial biological evaluation of this compound and its derivatives. Future research should focus on the synthesis of a diverse library of analogs with modifications at the N1 and N3 positions to explore the structure-activity relationships in detail. Promising compounds should then be profiled against a broader panel of kinases and cancer cell lines, and their mechanisms of action should be further elucidated. Through a systematic and collaborative research effort, the full therapeutic potential of this compound can be realized, potentially leading to the development of next-generation medicines for a range of human diseases.

References

Harnessing the Therapeutic Potential of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Within this class, halogenated derivatives have consistently demonstrated enhanced potency and modulated pharmacological profiles. This guide provides an in-depth technical exploration of 6-bromo-7-chloroquinazoline-2,4-diol derivatives, a subclass with significant potential in cancer research. We will dissect their synthesis, elucidate their primary mechanisms of anticancer action, provide detailed protocols for their preclinical evaluation, and analyze their structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation oncology therapeutics.

The Quinazoline Core: A Foundation for Targeted Cancer Therapy

Quinazoline derivatives have yielded several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of specific cancers like non-small-cell lung cancer (NSCLC).[1][3][4] These agents primarily function as inhibitors of protein tyrosine kinases, critical enzymes that regulate cellular signaling pathways involved in growth, proliferation, and survival.[1][5] The fusion of a benzene and a pyrimidine ring creates a planar, aromatic system that is adept at fitting into the ATP-binding pockets of these kinases.[6]

The specific focus of this guide, the this compound scaffold, incorporates two key features:

  • The 2,4-dione (or diol) Tautomer: This feature provides hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's active site.

  • Halogenation at C6 and C7: The presence of a bromine atom at position 6 and a chlorine atom at position 7 is a strategic design choice. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced binding affinity and improved anticancer activity.[7][8]

This guide will provide the foundational knowledge and practical methodologies required to explore and advance this specific class of compounds from bench to preclinical validation.

Synthesis and Derivatization Strategy

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in drug discovery. The following sections outline a representative synthetic approach based on established chemical principles.

General Synthesis of the Core Scaffold

A common and effective route to the 6-bromo-7-chloro-quinazoline-2,4-dione core involves the cyclization of an appropriately substituted anthranilic acid derivative. While a direct synthesis for the 2,4-diol is not explicitly detailed in a single source, a plausible and robust pathway can be constructed from related syntheses. For instance, the preparation of the related 7-bromo-6-chloro-4(3H)-quinazolinone has been documented, starting from materials like 2,4-dibromo-5-chlorobenzoic acid or m-chlorotoluene.[9][10]

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the core structure.

G cluster_0 Core Synthesis cluster_1 Derivatization A Substituted Anthranilic Acid (e.g., 2-amino-4-bromo-5-chlorobenzoic acid) B Cyclization Reagent (e.g., Urea or Phosgene equivalent) A->B Reaction C This compound (Core Scaffold) B->C Heating/Reflux D Alkylation/Arylation Reagents (R-X) C->D Base (e.g., K2CO3) E Chlorinating Agent (e.g., POCl3, SOCl2) C->E F N-Substituted Derivatives (at N1 and/or N3) D->F G 4-Chloro Intermediate E->G H Anilines / Amines G->H Nucleophilic Substitution I 4-Anilino/Amino Derivatives H->I G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G A Compound Synthesis & Purification B Primary Screen: Cell Viability Assay (MTT) (e.g., MCF-7, A549, SW480) A->B C Determine IC50 Values B->C D Secondary Screen (for active compounds) C->D Select hits (IC50 < 10 µM) E Target Engagement: Kinase Inhibition Assay D->E F Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) D->F G Mechanism of Action: Apoptosis Assay (Annexin V) D->G H Lead Compound Identification H_invis E->H_invis F->H_invis G->H_invis I In Vivo Xenograft Model (Efficacy & Toxicity) H->I H_invis->H

References

An In-Depth Technical Guide to the Reactivity of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinazoline-2,4-dione core is a privileged scaffold in numerous biologically active molecules. The presence of bromo and chloro substituents on the benzene ring of this scaffold offers unique opportunities for further functionalization, making this compound a versatile building block for the synthesis of novel therapeutic agents. This document delves into the synthesis, physicochemical properties, and key reactive sites of this compound, offering field-proven insights and detailed experimental considerations for its effective utilization in research and development.

Introduction: The Significance of a Dihalogenated Quinazolinedione

The quinazoline-2,4-dione scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1] The strategic placement of halogen atoms, specifically a bromine at the 6-position and a chlorine at the 7-position, endows the this compound molecule with a distinct electronic profile and multiple points for chemical diversification. The electron-withdrawing nature of the halogens influences the acidity of the N-H and O-H protons and modulates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. Understanding these nuances is paramount for harnessing the full synthetic potential of this compound in the design of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂O₂Echemi
Molecular Weight 275.49 g/mol Echemi
CAS Number 1166378-30-8Echemi
Appearance Off-white to pale yellow solid (predicted)General Knowledge
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.General Knowledge
pKa The diol tautomer is expected to have acidic protons at the hydroxyl groups and the amide protons. The exact pKa values are not readily available but can be estimated to be in the range of 6-8 for the hydroxyl groups, influenced by the electron-withdrawing halogens.General Knowledge

Synthesis of this compound: A Proposed Pathway

Diagram of Proposed Synthetic Pathway

G A 4-Bromo-5-chloroanthranilic acid C This compound A->C Heat or Acid/Base catalysis B Urea B->C

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-5-chloroanthranilic acid

The synthesis of this crucial intermediate is not widely reported. However, it can be envisioned through a multi-step process starting from a commercially available substituted aniline or benzoic acid, involving halogenation and functional group manipulations. General methods for the synthesis of substituted anthranilic acids often involve the reduction of a corresponding nitrobenzoic acid or the Hofmann rearrangement of a phthalimide derivative.[3][4] Given the commercial availability of 2-amino-4-bromo-5-chlorobenzoic acid (CAS: 150812-32-1), this would be the ideal starting material.[5]

Step 2: Cyclization to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-bromo-5-chloroanthranilic acid and 1.5 to 2 equivalents of urea.

  • Reaction Conditions: The reaction mixture can be heated neat (without solvent) at a temperature of 180-200 °C. Alternatively, the reaction can be carried out in a high-boiling point solvent such as diphenyl ether or under acidic or basic catalysis.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthranilic acid.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If performed neat, the solid mass is triturated with a suitable solvent like ethanol or acetone to remove excess urea. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Exploring the Reactivity: A Dual Personality

The reactivity of this compound is dictated by two primary reactive centers: the diol/diamide system of the pyrimidine ring and the di-halogenated benzene ring. The molecule exists in tautomeric equilibrium between the diol and the dione (amide) forms, with the dione form generally being more stable.

Reactivity of the Quinazoline-2,4-diol Core

The hydroxyl groups of the diol tautomer and the N-H protons of the dione tautomer are the primary sites for nucleophilic reactions.

The hydroxyl groups can undergo alkylation and acylation reactions to yield the corresponding ethers and esters. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl groups, thus increasing their nucleophilicity.

Experimental Workflow for O-Alkylation:

G cluster_0 Reaction Setup A This compound D Alkoxide Intermediate A->D Deprotonation B Base (e.g., K2CO3, NaH) B->D C Solvent (e.g., DMF, Acetone) C->D F O-Alkylated Product D->F SN2 Reaction E Alkylating Agent (R-X) E->F G Purification (Chromatography/Recrystallization) F->G

Caption: Workflow for the O-alkylation of this compound.

Protocol Insights: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) will ensure complete deprotonation, favoring O-alkylation. Weaker bases like potassium carbonate in acetone may lead to a mixture of N- and O-alkylated products. Microwave irradiation has been shown to accelerate the alkylation of quinazolinediones.[3][6]

In the more stable dione tautomer, the amide N-H protons are acidic and can be deprotonated to form nucleophilic anions, which can then react with electrophiles. N-alkylation and N-acylation are common reactions for this class of compounds.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with two electron-withdrawing halogen atoms and is fused to the electron-withdrawing pyrimidine-2,4-dione ring. This makes the aromatic ring generally deactivated towards electrophilic aromatic substitution (EAS). However, under forcing conditions, EAS reactions can still occur. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Predicting the Regioselectivity of Electrophilic Aromatic Substitution:

  • Existing Substituents:

    • -Br (at C6): Ortho-, para-directing and deactivating.

    • -Cl (at C7): Ortho-, para-directing and deactivating.

    • Fused dione ring: Meta-directing and strongly deactivating.

  • Analysis of Directing Effects:

    • The bromine at C6 will direct incoming electrophiles to the C5 and C7 positions. The C7 position is already occupied.

    • The chlorine at C7 will direct to the C6 and C8 positions. The C6 position is occupied.

    • The fused ring deactivates the entire aromatic system and directs meta to the points of fusion (C5a and C8a), which would favor substitution at C6 and C8.

Considering these competing effects, the most likely position for electrophilic attack is the C5 or C8 position. Steric hindrance might favor substitution at the C5 position. However, literature on the halogenation of related 2,3-dihydro-4(1H)-quinazolinones shows a preference for substitution at the C6 and C8 positions.[7] Nitration of a related 6-chloro-1,4-(2H)-benzoxazin-3(4H)-one resulted in substitution at the C7 position, ortho to the chlorine and para to the oxygen of the heterocyclic ring.[8]

Diagram of Potential Electrophilic Aromatic Substitution Sites:

Caption: Predicted sites for electrophilic aromatic substitution.

Experimental Considerations for Nitration:

A typical nitrating mixture of concentrated nitric acid and sulfuric acid would likely be required. Due to the deactivated nature of the ring, elevated temperatures may be necessary. Careful control of the reaction conditions is crucial to avoid over-nitration or decomposition. The nitration of bromobenzene, a less deactivated system, demonstrates that ortho and para products are formed, with the para product often being major due to sterics.[9]

Cross-Coupling Reactions: Leveraging the Halogen Handles

The bromo and chloro substituents on the aromatic ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide a powerful avenue for introducing carbon-carbon and carbon-heteroatom bonds, thus enabling the synthesis of a diverse library of derivatives.

The relative reactivity of the C-Br and C-Cl bonds in these reactions is an important consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for selective, sequential functionalization of the 6- and 7-positions.

Workflow for a Suzuki Cross-Coupling Reaction:

G A This compound F Coupled Product A->F B Boronic Acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalytic Cycle D Base (e.g., Na2CO3, K3PO4) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F G Purification F->G

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly versatile and synthetically valuable scaffold for the development of novel bioactive compounds. Its rich reactivity, stemming from the diol/dione functionality and the two distinct halogen substituents, provides a multitude of opportunities for chemical diversification. This guide has outlined the key aspects of its synthesis and reactivity, providing a foundational understanding for researchers in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of efficient and selective methods for the functionalization of this core, leading to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for 6-Bromo-7-chloroquinazoline-2,4-diol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is detailed with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities, have made them a focal point of extensive research. The specific di-halogenated derivative, this compound, presents a unique scaffold for the development of novel therapeutic agents due to the electronic and steric properties imparted by the bromine and chlorine substituents. This guide will elucidate a logical and experimentally viable synthetic approach to this target molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to the key precursor, 2-amino-5-bromo-4-chlorobenzoic acid. The formation of the quinazoline-2,4-dione ring system can be achieved through the cyclization of this anthranilic acid derivative with a suitable one-carbon carbonyl equivalent.

G target This compound precursor 2-Amino-5-bromo-4-chlorobenzoic acid target->precursor Cyclization carbonyl_equivalent C1 Carbonyl Equivalent (e.g., Urea, Phosgene derivatives) precursor->carbonyl_equivalent

Retrosynthetic approach for the target molecule.

This strategy hinges on two critical stages: the efficient synthesis of the substituted anthranilic acid precursor and its subsequent cyclization to the desired quinazoline-2,4-diol.

PART 1: Synthesis of the Key Precursor: 2-Amino-5-bromo-4-chlorobenzoic acid

A plausible and efficient route to 2-amino-5-bromo-4-chlorobenzoic acid involves a multi-step sequence starting from commercially available 2-chloro-4-nitrobenzoic acid. This pathway includes nitration, reduction, and subsequent halogenation. A more direct approach, however, would be the bromination of 2-amino-4-chlorobenzoic acid.

Methodology: Bromination of 2-Amino-4-chlorobenzoic Acid

This method is advantageous due to the activating and ortho-, para-directing nature of the amino group, which facilitates the selective introduction of bromine at the position para to the amino group.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at a controlled temperature, typically room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction, the product, 2-amino-5-bromo-4-chlorobenzoic acid, will precipitate out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is relatively inert to the reactants.

  • Reagent: Molecular bromine is a standard and effective brominating agent for activated aromatic rings.

  • Temperature Control: Maintaining a controlled temperature is crucial to prevent potential side reactions, such as polybromination.

PART 2: Cyclization to this compound

With the successful synthesis of the key precursor, the final step involves the formation of the quinazoline-2,4-dione ring. Two primary methods are presented here, offering flexibility in terms of reaction conditions and reagents.

Method A: Cyclization using Urea

This is a classical and straightforward method for the synthesis of quinazoline-2,4-diones from anthranilic acids.[1] The reaction involves the thermal condensation of the anthranilic acid with urea.

G 2-Amino-5-bromo-4-chlorobenzoic acid 2-Amino-5-bromo-4-chlorobenzoic acid Intermediate Carbamoyl derivative Intermediate Carbamoyl derivative 2-Amino-5-bromo-4-chlorobenzoic acid->Intermediate Carbamoyl derivative Reacts with Urea This compound This compound Intermediate Carbamoyl derivative->this compound Intramolecular Cyclization (Heat)

Cyclization of the precursor with urea.

Experimental Protocol:

  • Mixing: Thoroughly mix 2-amino-5-bromo-4-chlorobenzoic acid and an excess of urea in a reaction vessel.

  • Heating: Heat the mixture to a temperature of 150-160°C.[1] The reaction melt should be stirred if possible.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of ammonia gas and by TLC analysis of aliquots.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid residue is treated with a dilute aqueous base (e.g., sodium hydroxide solution) to dissolve the product.

  • Precipitation: The solution is then filtered to remove any insoluble impurities, and the filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary (Method A):

ParameterValueReference
Reactant Ratio1: (3-5) (Anthranilic acid: Urea)[1]
Temperature150-160°C[1]
Reaction Time2-4 hoursGeneral Knowledge
Typical Yield70-85%General Knowledge
Method B: Cyclization using Triphosgene

Triphosgene serves as a safer and more convenient solid substitute for the highly toxic phosgene gas.[2] The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

G 2-Amino-5-bromo-4-chlorobenzoic acid 2-Amino-5-bromo-4-chlorobenzoic acid Isocyanate Intermediate Isocyanate Intermediate 2-Amino-5-bromo-4-chlorobenzoic acid->Isocyanate Intermediate Reacts with Triphosgene This compound This compound Isocyanate Intermediate->this compound Intramolecular Cyclization

Cyclization of the precursor with triphosgene.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-bromo-4-chlorobenzoic acid in an inert aprotic solvent (e.g., anhydrous tetrahydrofuran or dioxane), add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Addition of Triphosgene: Cool the mixture in an ice bath and slowly add a solution of triphosgene in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitored by IR spectroscopy, looking for the characteristic isocyanate peak around 2250-2275 cm⁻¹).

  • Cyclization: The cyclization to the quinazoline-2,4-diol may occur in situ or may require heating under reflux.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data Summary (Method B):

ParameterValueReference
Reactant Ratio1: 0.33-0.5 (Anthranilic acid: Triphosgene)[2]
BaseTriethylamine or DIPEA (2-3 equivalents)General Knowledge
SolventAnhydrous THF or DioxaneGeneral Knowledge
Temperature0°C to refluxGeneral Knowledge
Typical Yield>80%General Knowledge

Scientific Integrity and Logic

The choice between the two cyclization methods depends on the available resources and safety considerations. The urea method is simpler and avoids the use of hazardous reagents like triphosgene, making it suitable for larger-scale synthesis with appropriate safety measures for ammonia evolution. The triphosgene method often provides higher yields and may be more suitable for smaller-scale laboratory preparations where the handling of triphosgene can be done in a well-ventilated fume hood with proper personal protective equipment.

The proposed synthesis of the precursor, 2-amino-5-bromo-4-chlorobenzoic acid, relies on well-established electrophilic aromatic substitution principles. The electron-donating amino group strongly activates the aromatic ring towards bromination, and the directing effects of the substituents guide the incoming electrophile to the desired position.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a logical and well-precedented synthetic sequence. The key steps involve the preparation of the crucial intermediate, 2-amino-5-bromo-4-chlorobenzoic acid, followed by its cyclization. This guide has provided two robust methods for the final cyclization step, allowing for flexibility in experimental design. The successful synthesis of this di-halogenated quinazoline-2,4-diol will undoubtedly facilitate further research into its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 6-Bromo-7-chloroquinazoline-2,4-diol: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-7-chloroquinazoline-2,4-diol, a halogenated derivative of the versatile quinazoline-2,4-dione scaffold. While the specific historical record of its initial synthesis is not prominently documented in readily available literature, this paper constructs a plausible and scientifically grounded narrative of its discovery and synthesis based on established principles of heterocyclic chemistry. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and potential applications of novel quinazoline derivatives.

Introduction to the Quinazoline-2,4-dione Scaffold

The quinazoline-2,4-dione core is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This bicyclic system, consisting of a pyrimidine ring fused to a benzene ring, serves as a foundational scaffold for numerous therapeutic agents. Derivatives have been investigated and developed for a wide array of applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The core structure's ability to engage in various biological interactions, particularly hydrogen bonding and aromatic interactions, makes it an attractive starting point for the design of targeted therapies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research settings.

PropertyValueSource
CAS Number 1166378-30-8[1][2]
Molecular Formula C₈H₄BrClN₂O₂[1]
Molecular Weight 275.49 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically available at ≥97%[2]
Storage Sealed in a dry environment at room temperatureInferred from supplier data

A Plausible Historical Context and Synthesis Pathway

While a seminal publication detailing the first synthesis of this compound is not evident, its synthesis can be logically deduced from well-established methodologies for constructing the quinazoline-2,4-dione ring system. The most common and versatile of these approaches involves the cyclization of a substituted anthranilic acid or a derivative thereof.

The proposed synthesis commences with a suitably substituted benzene derivative, which is then elaborated to form the key intermediate, 4-bromo-5-chloro-2-aminobenzamide. This intermediate possesses the necessary functionalities and substitution pattern to undergo cyclization to the target quinazolinedione.

Proposed Multi-Step Synthesis

The following represents a detailed, step-by-step methodology for a plausible synthesis of this compound.

Step 1: Nitration of 4-Bromo-5-chloro-toluene

The synthesis likely begins with the nitration of a commercially available substituted toluene. This electrophilic aromatic substitution introduces a nitro group, which will later be reduced to the key amine functionality.

  • Protocol: To a cooled (0-5 °C) solution of 4-bromo-5-chloro-toluene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction is carefully monitored and maintained at a low temperature to control regioselectivity and prevent over-nitration. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice, and the precipitated 4-bromo-5-chloro-2-nitrotoluene is collected by filtration, washed with water, and dried.

Step 2: Oxidation to 4-Bromo-5-chloro-2-nitrobenzoic Acid

The methyl group of the nitrotoluene is then oxidized to a carboxylic acid. This is a crucial step in forming the anthranilic acid precursor.

  • Protocol: 4-bromo-5-chloro-2-nitrotoluene is suspended in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or sodium dichromate in sulfuric acid. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidizing agent is quenched, and the precipitated manganese dioxide (if using permanganate) is removed by filtration. The filtrate is then acidified to precipitate the 4-bromo-5-chloro-2-nitrobenzoic acid, which is collected by filtration and purified by recrystallization.[3][4][5]

Step 3: Reduction of the Nitro Group to Form 2-Amino-4-bromo-5-chlorobenzoic Acid

The nitro group is selectively reduced to an amine, yielding the anthranilic acid derivative.

  • Protocol: 4-Bromo-5-chloro-2-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon, is employed. The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete. The product, 2-amino-4-bromo-5-chlorobenzoic acid, is then isolated by neutralization and subsequent filtration or extraction.

Step 4: Amidation to 2-Amino-4-bromo-5-chlorobenzamide

The carboxylic acid is converted to a primary amide, the direct precursor for the cyclization reaction.

  • Protocol: The 2-amino-4-bromo-5-chlorobenzoic acid is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. The resulting acid chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia to form 2-amino-4-bromo-5-chlorobenzamide. The amide precipitates from the solution and is collected by filtration.

Step 5: Cyclization to this compound

This final step involves the formation of the quinazoline-2,4-dione ring system through the reaction of the 2-aminobenzamide with a carbonylating agent. Triphosgene, a safer alternative to phosgene gas, is a suitable reagent for this transformation.[6][7][8][9][10]

  • Protocol: 2-Amino-4-bromo-5-chlorobenzamide is suspended in an inert solvent like dioxane or tetrahydrofuran. A base, such as triethylamine or pyridine, is added, followed by the slow addition of a solution of triphosgene in the same solvent. The reaction is typically stirred at room temperature or gently heated to drive the cyclization to completion. The resulting this compound precipitates from the reaction mixture and can be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow cluster_0 Starting Material to Key Intermediate cluster_1 Final Cyclization A 4-Bromo-5-chloro-toluene B 4-Bromo-5-chloro-2-nitrotoluene A->B Nitration C 4-Bromo-5-chloro-2-nitrobenzoic acid B->C Oxidation D 2-Amino-4-bromo-5-chlorobenzoic acid C->D Reduction E 2-Amino-4-bromo-5-chlorobenzamide D->E Amidation F This compound E->F Cyclization (with Triphosgene)

Caption: Proposed synthetic route for this compound.

Potential Biological Significance and Applications

The quinazoline scaffold is a cornerstone in the development of anticancer therapeutics. The substitution pattern of this compound suggests that it may possess interesting biological activities. Halogen atoms, such as bromine and chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency and metabolic stability.

Numerous studies on related bromo- and chloro-substituted quinazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Given this precedent, this compound is a compound of interest for screening in oncology research.

Furthermore, some quinazoline derivatives have shown promise as antimicrobial agents. The specific halogenation pattern of this molecule could confer activity against bacterial or fungal pathogens, making it a candidate for investigation in the field of infectious diseases.

Conclusion

This compound represents a synthetically accessible derivative of the pharmacologically significant quinazoline-2,4-dione family. While its specific discovery and history are not prominently documented, a robust and plausible synthetic route can be constructed based on well-established organic chemistry principles. The presence of bromine and chlorine substituents on the benzene ring suggests that this compound is a compelling candidate for biological evaluation, particularly in the areas of oncology and infectious disease research. This guide provides a foundational understanding of its synthesis and scientific context, encouraging further investigation into its potential therapeutic applications.

References

Spectroscopic Characterization of 6-Bromo-7-chloroquinazoline-2,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-7-chloroquinazoline-2,4-diol (CAS No. 1166378-30-8).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the absence of published experimental spectra for this specific molecule, this guide will utilize predicted data, corroborated by experimental data from structurally analogous compounds, to provide a robust analytical framework.

Introduction to this compound

This compound belongs to the quinazolinedione class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The precise substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 7-position of the quinazoline-2,4-dione core is anticipated to modulate its biological activity. Accurate spectroscopic characterization is a critical first step in any research and development endeavor, ensuring compound identity and purity, which are foundational for reliable biological and pharmacological evaluation.

The quinazoline-2,4-dione structure suggests the possibility of tautomerism, primarily between the dioxo form and various enol forms. However, in the solid state and in common NMR solvents like DMSO, the dioxo form is generally predominant. This guide will focus on the characterization of this principal tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the overall structure.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show two signals in the aromatic region and two signals for the N-H protons. The use of DMSO-d₆ as a solvent is common for quinazolinedione derivatives due to its ability to solubilize these often poorly soluble compounds and to allow for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-5~7.8 - 8.1SingletThis proton is adjacent to the bromine atom and is expected to be the most downfield of the aromatic protons due to the anisotropic effects of the neighboring carbonyl group and the electron-withdrawing nature of the halogens.
H-8~7.2 - 7.5SingletThis proton is adjacent to the chlorine atom.
N¹-H~10.5 - 11.5Broad SingletThe chemical shift of N-H protons can be highly variable and concentration-dependent. These protons are exchangeable with D₂O.
N³-H~10.0 - 11.0Broad SingletSimilar to the N¹-H proton, its chemical shift is variable and it is exchangeable with D₂O.

The prediction of two singlets for the aromatic protons is a direct consequence of the substitution pattern. With substituents at positions 6 and 7, the remaining protons at positions 5 and 8 do not have adjacent protons to couple with, resulting in singlets. This is a key diagnostic feature to confirm the 6,7-disubstitution pattern. The broadness of the N-H signals is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted Chemical Shift (ppm)Notes
C-2~150 - 155Carbonyl carbon, typically downfield.
C-4~160 - 165Carbonyl carbon, often the most downfield signal.
C-4a~140 - 145Quaternary carbon at the ring junction.
C-5~125 - 130Aromatic CH.
C-6~115 - 120Aromatic carbon attached to Bromine.
C-7~120 - 125Aromatic carbon attached to Chlorine.
C-8~110 - 115Aromatic CH.
C-8a~135 - 140Quaternary carbon at the ring junction.

The chemical shifts of the carbonyl carbons (C-2 and C-4) are characteristically found in the 150-165 ppm region. The carbons directly attached to the electronegative halogen atoms (C-6 and C-7) will have their chemical shifts influenced by these substituents. The specific values can be compared with data from similar halogenated quinazolinediones to confirm assignments.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved. Mild heating may be required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3000Medium, BroadThe broadness is due to hydrogen bonding.
C-H Aromatic Stretch3100 - 3000Weak to Medium
C=O Stretch (Amide)1710 - 1660StrongTwo distinct peaks may be observed for the two carbonyl groups.
C=C Aromatic Stretch1620 - 1580Medium
C-N Stretch1350 - 1200Medium
C-Cl Stretch800 - 600Strong
C-Br Stretch700 - 500Strong

The presence of strong carbonyl peaks in the 1710-1660 cm⁻¹ region would be a clear indication of the dione structure. The broad N-H stretch is also a key characteristic of the quinazoline-2,4-dione scaffold.

Experimental Protocol for IR Data Acquisition (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the molecular formula.

Expected Molecular Ion: The molecular formula is C₈H₄BrClN₂O₂. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This will lead to a cluster of peaks for the molecular ion (M, M+2, M+4). The exact mass of the monoisotopic peak ([C₈H₄⁷⁹Br³⁵ClN₂O₂]⁺) is 273.9202.

Table 4: Predicted Isotopic Pattern for the Molecular Ion

Ionm/zRelative Abundance (%)
[M]⁺273.9~77
[M+2]⁺275.9100
[M+4]⁺277.9~32

Fragmentation Pattern: The fragmentation of quinazolinediones in an electron ionization (EI) mass spectrometer often involves the loss of CO and NCO moieties. Key predicted fragments for this compound would include:

  • Loss of CO (m/z 28)

  • Loss of HNCO (m/z 43)

  • Cleavage of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-HRMS)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).

  • Acquire the spectrum in both positive and negative ion modes to determine which provides better ionization.

  • Analyze the data to identify the molecular ion cluster and compare the measured exact mass and isotopic pattern with the theoretical values for C₈H₄BrClN₂O₂.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

molecular_structure cluster_quinazoline This compound compound_img compound_img

Caption: Molecular structure of this compound.

analytical_workflow cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, utilizing predicted data supported by empirical data from analogous structures, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry allows for unambiguous confirmation of the molecular structure. This foundational analytical data is indispensable for any subsequent research, ensuring the integrity and reliability of studies in drug discovery and development.

References

Methodological & Application

Application Note: A Modular Synthetic Protocol for Novel Kinase Inhibitors Based on the 6-Bromo-7-chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved kinase inhibitors used in oncology.[1][2][3] This application note provides a detailed, modular protocol for the synthesis of a diverse library of potential kinase inhibitors starting from 6-Bromo-7-chloroquinazoline-2,4-diol. The synthetic strategy involves a three-stage process: 1) Activation of the quinazoline core via chlorination, 2) Regioselective introduction of a key pharmacophore at the C4-position through nucleophilic aromatic substitution, and 3) Diversification at the C6-position using palladium-catalyzed Suzuki-Miyaura cross-coupling. We provide not only the step-by-step methodology but also the underlying chemical rationale, in-process validation checkpoints, and characterization guidelines to ensure the synthesis of high-purity compounds suitable for biological screening.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The rigid, bicyclic structure of the quinazoline ring system provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of various kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[2][3][5]

Many successful inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core. The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as crucial hydrogen bond acceptors, anchoring the inhibitor within the kinase's hinge region.[5] Substitutions at other positions (C6, C7) are used to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide details a robust synthetic route that leverages the distinct reactivity of different positions on a polysubstituted quinazoline core to build a library of novel inhibitors. Starting with this compound, we first activate the C2 and C4 positions, then selectively substitute the more reactive C4 position, and finally use the C6-bromo as a synthetic handle for late-stage diversification.

Overall Synthetic Strategy

The multi-step synthesis is designed to be modular, allowing for the creation of numerous analogues by simply changing the reagents in Steps 2 and 3. The complete pathway is outlined below.

G A 6-Bromo-7-chloro- quinazoline-2,4-diol B Step 1: Dichlorination (Activation) A->B POCl₃, N,N-Diethylaniline Reflux C 6-Bromo-2,4,7- trichloroquinazoline B->C D Step 2: Regioselective S_NAr at C4 C->D Substituted Aniline i-PrOH, Reflux E 4-Anilino-6-bromo-7-chloro- 2-chloroquinazoline Intermediate D->E F Step 3: Suzuki Coupling (Diversification) E->F Arylboronic Acid Pd Catalyst, Base G Final Kinase Inhibitor Library (6-Aryl-4-anilino-7-chloro- 2-chloroquinazolines) F->G G cluster_0 Synthesis Workflow cluster_1 Validation & Characterization A Reaction Setup B Reaction Monitoring (TLC / LC-MS) A->B C Aqueous Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Final Product D->E F Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) E->F G Purity Assessment (>95% by HPLC) E->G

References

Application Notes and Protocols for the Step-by-Step N-Arylation of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the N-arylation of 6-bromo-7-chloroquinazoline-2,4-diol, a critical transformation for the synthesis of novel compounds in drug discovery and materials science. Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, and their N-arylation opens avenues to a vast chemical space with diverse biological activities. This document outlines step-by-step protocols for achieving this transformation via two powerful cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. The guide delves into the mechanistic underpinnings of these reactions, the critical factors governing regioselectivity between the N-1 and N-3 positions, and strategies for overcoming common synthetic challenges. Detailed experimental procedures, characterization techniques, and troubleshooting advice are provided to enable researchers to successfully synthesize and characterize N-arylated this compound derivatives.

Introduction: The Significance of N-Arylated Quinazoline-2,4-diones

The quinazoline-2,4-dione core is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The introduction of an aryl moiety at the nitrogen atoms of the quinazoline-2,4-dione scaffold can significantly modulate the pharmacological profile of the parent molecule, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.

The subject of this guide, this compound, presents a unique synthetic challenge due to the presence of multiple reactive sites: two acidic N-H protons at positions 1 and 3, and two halogen substituents on the benzene ring. The strategic N-arylation of this substrate allows for the generation of a library of novel compounds with potential applications in various therapeutic areas. This document serves as a practical guide for researchers navigating the complexities of this transformation.

Mechanistic Considerations and Regioselectivity

The N-arylation of this compound can be achieved through transition metal-catalyzed cross-coupling reactions, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The regioselectivity of the N-arylation (N-1 vs. N-3) is a critical aspect to consider and is influenced by a combination of steric and electronic factors.

Tautomerism of Quinazoline-2,4-diol

It is important to recognize that this compound exists in tautomeric equilibrium with the corresponding quinazoline-2,4(1H,3H)-dione form. Under the basic conditions typically employed for N-arylation, the N-H protons are readily deprotonated to form an ambident nucleophile, which can, in principle, undergo N-arylation or O-arylation. However, N-arylation is generally favored thermodynamically.

Factors Influencing N-1 vs. N-3 Regioselectivity

The selective arylation at either the N-1 or N-3 position is a key challenge. The outcome is dictated by several factors:

  • Steric Hindrance: The N-1 position is generally more sterically hindered due to its proximity to the C-2 carbonyl group and the benzene ring. In contrast, the N-3 position is flanked by two carbonyl groups. The steric bulk of the incoming aryl group and the ligands on the metal catalyst can significantly influence the site of arylation.

  • Electronic Effects: The electron-withdrawing nature of the bromo and chloro substituents at positions 6 and 7, respectively, increases the acidity of both N-H protons, facilitating their deprotonation. The relative acidity of the N-1 and N-3 protons can be subtly influenced by these substituents, potentially directing the arylation to the more acidic site.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically impact the regioselectivity. For instance, bulky ligands in Buchwald-Hartwig amination may favor reaction at the less sterically hindered N-3 position.[3]

While a definitive prediction is challenging without experimental data for this specific substrate, studies on the alkylation of similar quinazolinone systems have often shown a preference for substitution at the N-3 position.[4][5]

Recommended Protocols for N-Arylation

The following protocols provide a starting point for the N-arylation of this compound. Optimization of these conditions may be necessary for specific arylating agents and desired outcomes.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[6] The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially available or synthesized>95%
Aryl halide (e.g., aryl bromide or iodide)Various>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Strem Chemicals>97%
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Strem Chemicals>98%
Sodium tert-butoxide (NaOtBu)Acros Organics>98%
Anhydrous TolueneSigma-Aldrich>99.8%

Experimental Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the N-arylation of amides and related compounds.[7] The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the acidic N-H protons of the quinazoline-2,4-diol.[6]

  • Solvent: Anhydrous toluene is a common high-boiling solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures.

Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, aryl halide, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube B Add NaOtBu A->B C Add anhydrous toluene B->C D Heat at 100-110 °C for 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical method for C-N bond formation, typically employing copper catalysts.[8][9] Modern protocols often use ligands to improve reaction efficiency and broaden the substrate scope.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially available or synthesized>95%
Aryl iodideVarious>98%
Copper(I) iodide (CuI)Sigma-Aldrich>98%
L-ProlineAcros Organics>99%
Potassium carbonate (K₂CO₃)Fisher Scientific>99%
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich>99.9%

Experimental Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Add potassium carbonate (K₂CO₃) (2.5 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vial and heat the reaction mixture at 110-120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The CuI/L-proline system is a well-established and effective catalyst for the N-arylation of amides and N-heterocycles.[10] L-proline acts as a ligand, enhancing the solubility and reactivity of the copper catalyst.

  • Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the quinazoline-2,4-diol in the presence of the copper catalyst.

  • Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the Ullmann coupling at elevated temperatures.

Ullmann_Mechanism Cu(I)L Cu(I)L Intermediate_1 [L-Cu(I)-NRR']⁻ Cu(I)L->Intermediate_1 + Amide Amide R-NH-R' Aryl_Halide Ar-X Product R-N(Ar)-R' Product->Cu(I)L Catalyst Regeneration Intermediate_2 [L-Cu(III)(Ar)(NRR')]⁻ Intermediate_1->Intermediate_2 + Ar-X (Oxidative Addition) Intermediate_2->Product Reductive Elimination

References

The Strategic Utility of 6-Bromo-7-chloroquinazoline-2,4-diol in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4-dione Scaffold and the Power of Halogenation

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. Halogenated derivatives, such as 6-Bromo-7-chloroquinazoline-2,4-diol, serve as versatile building blocks, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the underlying principles of regioselectivity, provide detailed experimental protocols, and offer insights into optimizing these powerful synthetic methods.

Synthesis of this compound: A Proposed Route

While a direct, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous substituted quinazolinones.[3][4][5] The proposed synthesis commences with a substituted anthranilic acid, which undergoes cyclization to form the quinazoline-2,4-dione core.

A potential starting material would be 4-bromo-5-chloro-2-aminobenzoic acid. This precursor can be reacted with a source of carbonyl, such as urea or phosgene, to construct the heterocyclic ring. The tautomeric equilibrium of the resulting product will favor the more stable dione form over the diol.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions: Exploiting the Halogen Reactivity Gradient

A key consideration when working with dihalogenated substrates like this compound is the regioselectivity of the cross-coupling reaction. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl.[6][7] This differential reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle. Consequently, the carbon-bromine bond at the 6-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at the 7-position. This inherent reactivity difference allows for selective functionalization at the C6 position while leaving the C7 chloro substituent intact for subsequent transformations. By carefully controlling the reaction conditions, chemists can achieve either mono- or di-functionalization of the quinazoline scaffold.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[1][8] This reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

Principle:

The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl or vinyl halide. The catalytic cycle, depicted below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Mono-arylation at the C6 Position

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid at the C6-bromo position of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1951439-31-8277.461.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane123-91-188.1110 mL-
Water7732-18-518.022 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-7-chloroquinazoline-2,4-diol.

Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[7][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials.

Principle:

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the active catalysts.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR + Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Selective Mono-alkynylation at the C6 Position

This protocol describes the selective Sonogashira coupling of a terminal alkyne at the C6-bromo position of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1951439-31-8277.461.01.0
Terminal AlkyneVariesVaries1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.193.03.0
N,N-Dimethylformamide (DMF)68-12-273.0910 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed N,N-dimethylformamide (DMF) (10 mL) and degassed triethylamine (3.0 mmol).

  • To this suspension, add PdCl₂(PPh₃)₂ (0.03 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired 6-alkynyl-7-chloroquinazoline-2,4-diol.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.

Principle:

The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine, which, upon deprotonation by the base, forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (HNR1R2 + Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination (Ar-NR1R2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-amination at the C6 Position

This protocol provides a method for the selective Buchwald-Hartwig amination at the C6-bromo position of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1951439-31-8277.461.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.1410 mL-

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 6-amino-7-chloroquinazoline-2,4-diol.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, functionalized quinazoline derivatives. The differential reactivity of the bromine and chlorine substituents allows for selective, palladium-catalyzed cross-coupling reactions at the C6 position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable starting points for the synthesis of a diverse range of C-C and C-N coupled products. By understanding the principles of regioselectivity and carefully optimizing reaction conditions, researchers can effectively utilize this dihalogenated scaffold to accelerate their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 4-(Substituted anilino)-6-bromo-7-chloro-2-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Notably, 4-anilinoquinazoline derivatives have emerged as a significant class of tyrosine kinase inhibitors (TKIs), with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) in cancer therapy. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to access diverse analogues a key focus in medicinal chemistry.

This application note provides a comprehensive guide to the synthesis of 4-(substituted anilino)-6-bromo-7-chloro-2-chloroquinazolines, starting from 6-bromo-7-chloroquinazoline-2,4-diol. This multi-step synthesis involves the activation of the quinazoline-2,4-dione system via chlorination, followed by a regioselective nucleophilic aromatic substitution (SNAr) with a variety of substituted anilines. An alternative palladium-catalyzed Buchwald-Hartwig amination protocol is also presented for less reactive aniline coupling partners.

Mechanistic Rationale and Strategic Considerations

The synthetic strategy hinges on the differential reactivity of the positions on the quinazoline core. The starting material, this compound, exists predominantly in its more stable tautomeric form, 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione. The hydroxyl groups in the diol form are poor leaving groups, necessitating an activation step.

Step 1: Chlorination of the Quinazoline-2,4-dione

The conversion of the quinazolin-2,4-dione to the corresponding 2,4-dichloroquinazoline is a critical activation step. This is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine.[2][3][4] The reaction proceeds through the formation of phosphate esters, which are excellent leaving groups, facilitating the subsequent nucleophilic attack by chloride ions.[5][6][7]

Step 2: Regioselective Amination of 2,4-Dichloroquinazoline

The key to the successful synthesis of the desired 4-anilino derivatives lies in the regioselective substitution of one of the chlorine atoms. In 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[1][8][9] This enhanced reactivity is attributed to the electronic influence of the neighboring nitrogen atom at position 3. Therefore, under controlled, milder reaction conditions, anilines will preferentially displace the chlorine atom at the C4 position.

Two primary methods for this transformation are presented:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the C4-chloro group by the aniline nucleophile. The reaction is often carried out in a polar solvent, such as isopropanol or a THF/water mixture, and may be facilitated by an acid catalyst.[10]

  • Buchwald-Hartwig Amination: For less nucleophilic anilines or when the SNAr reaction is sluggish, a palladium-catalyzed cross-coupling reaction offers a powerful alternative.[11][12] This method involves the use of a palladium catalyst and a suitable phosphine ligand to facilitate the formation of the C-N bond.

The following diagram illustrates the overall synthetic workflow:

Synthetic Workflow start This compound intermediate1 6-Bromo-7-chloro-2,4-dichloroquinazoline start->intermediate1 Chlorination (POCl3) product_snar 4-(Substituted anilino)-6-bromo-7-chloro-2-chloroquinazoline (SNAr Product) intermediate1->product_snar SNAr with Substituted Aniline product_bh 4-(Substituted anilino)-6-bromo-7-chloro-2-chloroquinazoline (Buchwald-Hartwig Product) intermediate1->product_bh Buchwald-Hartwig Amination with Substituted Aniline Buchwald-Hartwig Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L2 Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)(RNH2)L] OxAdd->AmineCoord + RNH2, -L Deprotonation Amido Complex (Ar)Pd(II)(NHR)L AmineCoord->Deprotonation - HX, -L RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 + Ar-NHR

References

microwave-assisted synthesis of 4-anilinoquinazoline derivatives from 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Microwave-Assisted Synthesis of Potent 4-Anilinoquinazoline Derivatives from 6-Bromo-7-chloroquinazoline-2,4-diol

Abstract: This document provides a comprehensive guide for the efficient, two-step synthesis of 4-anilinoquinazoline derivatives, a scaffold of high interest in medicinal chemistry, starting from this compound. The protocol first details the critical chlorination of the quinazolinediol precursor to its highly reactive 6-bromo-2,4,7-trichloroquinazoline intermediate. Subsequently, it outlines a robust, microwave-assisted nucleophilic aromatic substitution (SNAr) for coupling various anilines at the C4 position. The application of microwave irradiation dramatically reduces reaction times from hours to minutes, often improving yields and product purity compared to conventional heating methods. This guide is intended for researchers in drug discovery and organic synthesis, providing detailed protocols, mechanistic insights, and process optimization strategies.

Introduction: The Significance of the 4-Anilinoquinazoline Core

The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics.[1][2] These compounds are particularly prominent as tyrosine kinase inhibitors (TKIs), which target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[3][4] Overexpression or mutation of EGFR is a known driver in the progression of various cancers, including non-small cell lung cancer, breast, and colon cancers.[3][5] Approved drugs such as Gefitinib and Erlotinib feature this core structure and have made significant contributions to targeted cancer therapy.[6][7][8] The development of efficient and versatile synthetic routes to access novel analogues of this scaffold is therefore a critical objective for discovering next-generation inhibitors with improved potency and selectivity.[9]

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis of 4-anilinoquinazolines often requires prolonged heating under reflux conditions, which can lead to low yields and the formation of impurities.[10] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative by utilizing microwave irradiation to heat the reaction mixture.[11][12]

The core principle of microwave heating involves the direct interaction of electromagnetic waves with polar molecules (solvents, reagents) in the mixture, causing rapid rotation and friction, which generates heat.[13] This process, known as dielectric heating, is fundamentally different from conventional heating, which relies on slower thermal conduction. The primary advantages of MAOS in this context include:

  • Dramatically Reduced Reaction Times: Reactions that take several hours conventionally can often be completed in minutes.[10][14]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[11][13]

  • Improved Reproducibility: Dedicated microwave reactors allow for precise control over temperature, pressure, and power, enhancing experimental consistency.

  • Greener Chemistry: Faster reactions and higher efficiency can reduce energy consumption and solvent use, aligning with the principles of green chemistry.[11]

Reaction Pathway and Mechanism

The synthesis is a two-stage process. The initial starting material, this compound, is a stable keto-enol tautomer that is not sufficiently reactive for direct nucleophilic substitution. Therefore, it must first be activated.

Step 1: Chlorination of the Quinazolinediol Precursor The hydroxyl groups at the C2 and C4 positions are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of an organic base.[15][16] This transforms the unreactive diol into the highly electrophilic 6-bromo-2,4,7-trichloroquinazoline intermediate, primed for nucleophilic attack. This reaction proceeds by heating, typically under reflux conditions.[17]

Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) The key bond-forming step is a nucleophilic aromatic substitution (SNAr) reaction.[18] The aniline derivative, acting as a nucleophile, attacks the electron-deficient quinazoline ring.

  • Regioselectivity: The C4 position of the 2,4-dichloroquinazoline ring is significantly more reactive towards nucleophilic attack than the C2 position.[1][2][19] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon and the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex.[1][2] This allows for the selective synthesis of 4-anilino derivatives under mild conditions.[19]

  • Role of Microwave: Microwave irradiation provides the energy to overcome the activation barrier of this substitution, facilitating the rapid displacement of the chloride leaving group by the aniline nucleophile.[10][20]

Caption: Two-step synthesis of 4-anilinoquinazoline derivatives.

Experimental Protocols

Materials and Reagents
  • This compound (≥97%)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • N,N-Diisopropylethylamine (DIPEA)

  • Substituted anilines (various, ≥98%)

  • 2-Propanol (IPA) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation
  • Dedicated single-mode microwave reactor with sealed-vessel capability and temperature/pressure sensors.

  • Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator.

  • Flash chromatography system or glass column for purification.

  • Analytical instruments for characterization: NMR Spectrometer, LC-MS, Melting Point Apparatus.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Bromo-2,4,7-trichloroquinazoline

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material) followed by a catalytic amount of DIPEA (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap).

  • Quenching: Very slowly and cautiously, pour the concentrated residue onto crushed ice with vigorous stirring. An off-white/pale yellow precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the 6-bromo-2,4,7-trichloroquinazoline intermediate. This intermediate is moisture-sensitive and should be used promptly or stored in a desiccator.

Step 2: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

  • Vessel Preparation: To a 10 mL microwave reaction vessel, add the 6-bromo-2,4,7-trichloroquinazoline (1.0 eq, e.g., 100 mg), the desired substituted aniline (1.1-1.2 eq), and a magnetic stir bar.

  • Solvent Addition: Add an appropriate solvent such as 2-propanol or DMF (3-5 mL). 2-propanol is often preferred as a greener solvent.[10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes). Use temperature control (not power control) for reproducibility. Monitor internal pressure to ensure it remains within safe limits.

  • Cooling & Work-up: After the reaction is complete, the vessel is cooled to below 50 °C using compressed air.

  • Isolation: Transfer the reaction mixture to a round-bottom flask. If a precipitate has formed, it can be filtered, washed with cold solvent, and dried. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified. Dissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ solution (1x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product is purified by flash column chromatography (e.g., Hexane:EtOAc gradient) to yield the pure 4-anilinoquinazoline derivative.

Caption: Experimental workflow from starting materials to pure product.

Expected Results and Data

The protocol is expected to yield a variety of 4-anilinoquinazoline derivatives. The reaction is generally high-yielding, particularly with anilines bearing electron-donating groups. Electron-withdrawing groups on the aniline may require slightly longer reaction times or higher temperatures.

Table 1: Representative Reaction Conditions and Yields

Entry Aniline Substituent (R) MW Time (min) MW Temp (°C) Yield (%)
1 H 15 120 92%
2 3-chloro 20 130 88%
3 4-methoxy 10 120 95%
4 3-trifluoromethyl 25 140 81%

| 5 | 2-methyl | 20 | 130 | 85% |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete chlorination; Inactive aniline; Insufficient temperature/time.Ensure Step 1 intermediate is dry and pure. Increase microwave temperature by 10°C or time by 5-10 min. Check aniline quality.
Formation of Side Products Reaction temperature too high; Reaction time too long; Presence of moisture.Reduce microwave temperature. Optimize reaction time. Ensure all reagents and solvents are anhydrous.
Low Yield after Purification Product loss during work-up; Inefficient chromatography.Use care during aqueous washes. Optimize the solvent system for column chromatography based on TLC analysis.
High Pressure in MW Vessel Solvent has a low boiling point; Reaction is outgassing.Use a higher-boiling solvent like DMF or NMP. Reduce the amount of starting material or increase solvent volume.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Microwave Reactor: Only use a dedicated chemical microwave reactor. Never use a domestic microwave oven. Ensure vessels are not overfilled and that pressure/temperature limits are not exceeded.

  • General: Handle all chemicals with care. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes & Protocols: Advanced Purification Strategies for 6-Bromo-7-chloroquinazoline-2,4-diol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 6-Bromo-7-chloroquinazoline-2,4-diol, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, medicinal chemists, and process development scientists, this document moves beyond simple step-by-step instructions. It elucidates the underlying chemical principles behind each purification technique, enabling users to troubleshoot effectively and adapt methodologies to varying impurity profiles and scales. We will cover a multi-tiered purification strategy, from initial crude product workup to achieving greater than 99% purity, focusing on recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction: The Importance of Purity for Quinazolinedione Intermediates

This compound (also known as 6-bromo-7-chloro-1H-quinazoline-2,4-dione) is a heterocyclic compound of significant interest in drug discovery. Its rigid, substituted scaffold serves as a foundational building block for a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The successful outcome of subsequent synthetic steps is critically dependent on the purity of this intermediate.

Common impurities often arise from unreacted starting materials, such as substituted anthranilic acids, or from by-products formed during the cyclization reaction[1]. These impurities can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of the synthetic campaign.

This guide presents a logical workflow for purifying the crude product, starting with an initial assessment and progressing through increasingly powerful purification techniques as required.

Purification_Strategy Crude Crude Reaction Product Assess Initial Purity Assessment (TLC, LC-MS) Crude->Assess Decision Select Purification Method Assess->Decision Recryst Recrystallization Decision->Recryst >90% pure, crystalline solid Column Flash Column Chromatography Decision->Column <90% pure, separable impurities HPLC Preparative HPLC Decision->HPLC High purity needed, isomeric impurities Analysis Final Purity Analysis (HPLC, NMR) Recryst->Analysis Column->Analysis HPLC->Analysis Analysis->Decision Further Purification Needed Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Figure 1: A decision-making workflow for selecting the appropriate purification technique.

Foundational Technique: Recrystallization

Recrystallization is a powerful, cost-effective method for purifying solid compounds, particularly when the desired product constitutes the major component of the crude material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures[1]. For quinazolinedione derivatives, which are often crystalline solids, this is an excellent first-line approach.

Causality of Solvent Selection

The "ideal" solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).

  • Single-Solvent System: Ethanol is frequently a good starting point for recrystallizing quinazoline derivatives[2][3]. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also be effective, but their high boiling points can make subsequent removal challenging.

  • Two-Solvent System: This method is employed when no single solvent meets the ideal criteria. It uses a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent in which it is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until persistent cloudiness (the saturation point) is observed. Re-heating to clarify and slow cooling then induces crystallization[1].

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, DMF) at room temperature and upon heating.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add the chosen "good" solvent (e.g., Ethanol) portion-wise while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation[1].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing soluble impurities[1].

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; The chosen solvent is not suitable.Reheat the solution to evaporate some solvent; Try scratching the inner wall of the flask with a glass rod to create nucleation sites; Add a seed crystal of the pure compound[1].
Oily Product Forms The compound's melting point is below the solvent's boiling point; Cooling was too rapid; Solution is supersaturated.Use a lower-boiling point solvent; Ensure slow cooling; Re-heat to dissolve the oil and add slightly more solvent before cooling again[1].
Poor Recovery Compound is too soluble in the cold solvent; Premature crystallization during hot filtration.Ensure thorough cooling in an ice bath; Pre-heat the filtration apparatus (funnel, flask) before hot filtration.

Intermediate Purification: Flash Column Chromatography

When recrystallization fails to provide adequate purity, or when impurities have similar polarities to the product, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent)[4].

Rationale for Method Development
  • Stationary Phase: Silica gel is the most common stationary phase due to its versatility. However, quinazoline derivatives contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation[5]. To mitigate this, the silica gel can be deactivated by preparing it as a slurry in an eluent system containing 0.5-1% triethylamine (NEt₃)[5]. Alternatively, a less acidic stationary phase like neutral alumina can be used.

  • Mobile Phase Optimization: The key to successful separation is selecting an appropriate mobile phase. This is done empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4, ensuring good separation from impurities[5].

    • Good Starting Systems: For moderately polar quinazolinones, a mixture of Hexane/Ethyl Acetate is a good starting point. For more polar compounds, Dichloromethane/Methanol can be effective[1].

Column_Chromatography_Workflow start Optimize Eluent (TLC, Rf ≈ 0.3) pack Pack Column (Slurry Method) start->pack load Load Sample (Dry or Wet) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Removal (Rotovap) combine->evap end Purified Product evap->end

Figure 2: Standard workflow for flash column chromatography.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH) to find the optimal eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If deactivation is needed, add 1% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed[4].

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is the preferred "dry loading" method.

    • Direct Loading: Alternatively, dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the sand layer.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound[4][5].

High-Resolution Purification: Preparative HPLC

For instances requiring exceptionally high purity (>99%) or for separating very closely related impurities (e.g., regioisomers), preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material[1].

Key Considerations for Quinazolinediones
  • Column Choice: Reversed-phase C18 columns are the standard for purifying quinazolinone derivatives[1][6].

  • Mobile Phase pH: Peak shape is critical for good separation. The basic nitrogens in the quinazoline ring can cause severe peak tailing on standard silica-based C18 columns. To solve this, the mobile phase should be acidified (pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the basic sites on the analyte, minimizing unwanted interactions with the stationary phase and resulting in sharp, symmetrical peaks[7].

  • Method Development: An analytical HPLC method should first be developed to establish the ideal separation conditions (gradient, mobile phase composition). This method is then scaled up for the preparative system by adjusting the flow rate and injection volume proportionally to the column dimensions[1].

Protocol 3: Preparative HPLC
  • Analytical Method Development: On an analytical C18 column, develop a gradient method. A typical mobile phase would be:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Sample Preparation: Dissolve the semi-purified material from a previous step (e.g., post-column chromatography) in the mobile phase or a compatible solvent like DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove particulates[1].

  • Scale-Up and Injection: Scale the analytical method to your preparative column according to the manufacturer's guidelines. Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions as they elute, using the UV detector signal to identify the peak corresponding to the desired product.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the final, highly pure compound as a fluffy solid[1].

Data Summary: Typical HPLC Parameters
ParameterTypical Value / ConditionRationale
Stationary Phase Reversed-Phase C18 (Silica-based)Provides good retention for moderately polar heterocyclic compounds[7].
Column Dimensions Prep: 20-50 mm ID; 150-250 mm lengthLarger dimensions accommodate higher sample loads for purification.
Mobile Phase A Water + 0.1% TFA or Formic AcidAcid modifier ensures sharp peaks by protonating basic analytes[7].
Mobile Phase B Acetonitrile or Methanol + 0.1% TFAOrganic modifier to elute the compound from the C18 column.
Elution Mode GradientAllows for the separation of compounds with a range of polarities.
Flow Rate Prep: 20 - 100 mL/minScaled up from analytical flow rates based on column diameter.
Detection UV at 254 nm or 280 nmQuinazoline rings strongly absorb UV light, allowing for sensitive detection.

References

Application Note: A Multi-Tiered, Cell-Based Assay Workflow for the Functional Evaluation of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to evaluate the cellular activity of novel 6-Bromo-7-chloroquinazoline-2,4-diol derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to target the ATP-binding pocket of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Dysregulation of EGFR signaling is a critical driver in numerous cancers, making it a premier target for therapeutic intervention.[1][4] This document outlines a logical, multi-tiered cell-based assay workflow designed to move from broad cytotoxicity screening to specific mechanism-of-action and phenotypic confirmation. We detail robust, step-by-step protocols for key assays, emphasizing the scientific rationale behind experimental choices and the inclusion of critical controls to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

The development of novel small-molecule kinase inhibitors is a cornerstone of modern oncology research. Quinazoline-based compounds, such as the FDA-approved drugs Gefitinib and Erlotinib, have demonstrated significant clinical success by inhibiting EGFR.[1] The core hypothesis for this protocol is that this compound derivatives are designed as potential EGFR inhibitors.

Our evaluation strategy is therefore built around this hypothesis and follows a three-tiered approach:

  • Primary Screening: Determine the general cytotoxic and anti-proliferative potency (IC50) of the compounds across relevant cancer cell lines.

  • Mechanism of Action (MoA) Validation: Directly measure the compound's ability to engage its putative target, EGFR, by assessing the inhibition of receptor phosphorylation.

  • Phenotypic Confirmation: Confirm that target engagement translates into the desired downstream cellular outcome, namely, the induction of apoptosis (programmed cell death).

This workflow ensures a comprehensive understanding of a compound's activity, from its initial cellular impact to its specific molecular mechanism.

Experimental Workflow Overview

The logical progression of assays is crucial for efficient and conclusive compound evaluation. The workflow is designed to first identify active compounds and then systematically elucidate their mechanism.

G cluster_0 Tier 1: Potency Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Phenotypic Confirmation a Prepare Serial Dilutions of Quinazoline Derivatives c Treat Cells for 72h a->c b Seed A549 & NCI-H1975 Cells in 96-well Plates b->c d CellTiter-Glo® Assay (Viability Measurement) c->d e Calculate IC50 Values d->e f Treat A549 Cells with Compounds (IC50 conc.) e->f Select Active Hits g Stimulate with EGF f->g h Lyse Cells & Quantify Protein g->h i Western Blot for p-EGFR & Total EGFR h->i j Quantify Phosphorylation Inhibition i->j k Treat A549 & NCI-H1975 Cells with Compounds j->k Confirm On-Target Mechanism l Caspase-Glo® 3/7 Assay (Apoptosis Measurement) k->l m Measure Luminescence l->m end_node Comprehensive Compound Profile m->end_node

Caption: High-level experimental workflow for evaluating quinazoline derivatives.

Cell Line Selection: A Rationale-Driven Approach

The choice of cell lines is critical for a self-validating study. We recommend a paired approach:

Cell LineDescriptionRole in AssayKey Characteristics
A549 Human lung adenocarcinomaPrimary Model / Sensitive Line Expresses wild-type EGFR.[4][5][6][7] It is a standard model for assessing the general activity of EGFR-targeting compounds.
NCI-H1975 Human non-small cell lung cancer (NSCLC)Resistance / Specificity Control Harbors the L858R activating mutation and the T790M resistance mutation in EGFR.[8][9][10] This line is resistant to first-generation inhibitors and serves to test the potency of new derivatives against known resistance mechanisms.

Using both cell lines allows for the simultaneous assessment of a compound's efficacy on a standard EGFR-expressing line and its ability to overcome a common clinical resistance mutation.

Detailed Protocols and Methodologies

Protocol 1: Cell Viability and Potency Determination (CellTiter-Glo® Assay)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[11][12][13] The luminescent signal is directly proportional to the number of living cells, providing a robust method for calculating the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 and NCI-H1975 cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution series for each this compound derivative (e.g., starting from 100 µM). Include a "vehicle only" control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib).

  • Cell Treatment: Add the compound dilutions to the appropriate wells. Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12][14]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12][14]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12][14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation Example:

CompoundA549 IC50 (µM)NCI-H1975 IC50 (µM)
Derivative 11.2515.8
Derivative 20.899.7
Erlotinib (Control)2.10>50
Protocol 2: Target Engagement (Phospho-EGFR Western Blot)

This protocol directly assesses if the compounds inhibit EGFR activity by measuring its autophosphorylation upon ligand stimulation. A reduction in the phosphorylated EGFR (p-EGFR) signal, normalized to total EGFR, indicates target engagement.[15][16]

cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK (Proliferation) EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR (Survival) EGFR->PI3K_AKT Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR

Caption: Simplified EGFR signaling pathway indicating the inhibitory target of quinazoline derivatives.

Step-by-Step Protocol:

  • Cell Culture and Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal receptor activity.

  • Compound Treatment: Pre-treat cells with the quinazoline derivatives (e.g., at their 1x, 5x, and 10x IC50 concentrations) for 2-4 hours. Include vehicle and positive controls.

  • EGFR Stimulation: Stimulate the cells with human Epidermal Growth Factor (EGF) at 100 ng/mL for 15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[15]

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total EGFR.[15]

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR for each condition and normalize to the EGF-stimulated vehicle control.

Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[18][19][20] An increase in the luminescent signal indicates that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in opaque-walled 96-well plates and treating with compounds for a relevant duration (e.g., 24 or 48 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[21]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours to allow for signal stabilization.[21]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.

Data Presentation Example:

Compound (at 5x IC50)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
Derivative 14.5
Derivative 26.2
Staurosporine (Control)8.0

Data Integration and Conclusion

An ideal lead candidate will exhibit potent, low-micromolar or nanomolar IC50 values in the A549 cell line. Crucially, it should demonstrate a dose-dependent reduction in EGFR phosphorylation, confirming its on-target mechanism. This on-target activity should correlate with a significant induction of caspase-3/7 activity, proving that the observed cytotoxicity is due to apoptosis. Furthermore, superior activity in the NCI-H1975 cell line compared to first-generation inhibitors would indicate a highly desirable profile for overcoming clinical resistance. By integrating the data from these three tiers, researchers can build a robust, evidence-based profile for their this compound derivatives, enabling confident decision-making for further preclinical development.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Quinazoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of 6-Bromo-7-chloroquinazoline-2,4-diol as a potential antimicrobial agent. We will detail the scientific rationale behind each step, present robust protocols, and offer insights into the interpretation of results, thereby providing a self-validating system for your research endeavors.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the lead compound is fundamental to its development.

PropertyValueSource
CAS Number 1166378-30-8[4]
Molecular Formula C₈H₄BrClN₂O₂[4]
Molecular Weight 275.49 g/mol [4]
Purity Typically ≥97%[4]
Storage Sealed in a dry environment at room temperature.[4]

PART 1: Synthesis and Characterization

The journey of developing a new antimicrobial agent begins with its synthesis and rigorous characterization to ensure purity and structural integrity. While various methods exist for the synthesis of quinazoline derivatives[5][6][7], a plausible route for this compound is proposed below.

Proposed Synthesis Pathway

The synthesis of this compound can be approached from appropriately substituted anthranilic acid derivatives. A general and adaptable method is the Niementowski quinazoline synthesis.

Synthesis_Pathway A Substituted Anthranilic Acid C High-Temperature Fusion A->C Reactant 1 B Urea B->C Reactant 2 D This compound C->D Cyclization

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Substituted 2-amino-4-bromo-5-chlorobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 2-amino-4-bromo-5-chlorobenzoic acid with five to ten equivalents of urea.

  • Heating: Heat the mixture to 190-210°C in a high-boiling point solvent or neat, and maintain this temperature for 2-3 hours.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid and wash it with hot water to remove excess urea.

  • Purification:

    • Dissolve the crude product in a dilute aqueous sodium hydroxide solution.

    • Treat with activated charcoal to decolorize the solution.

    • Filter the hot solution and acidify the filtrate with dilute HCl to precipitate the product.

    • Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallization: Recrystallize the dried product from ethanol or a suitable solvent to obtain pure this compound.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR, ¹³C NMR: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a potential antimicrobial agent involves determining its activity against a panel of clinically relevant microorganisms.

Rationale for Method Selection

Several methods are available for antimicrobial susceptibility testing (AST).[8][9][10][11][12] The choice of method depends on factors such as the desired output (qualitative vs. quantitative), throughput, and the nature of the test organism. For initial screening, broth microdilution is often preferred due to its quantitative nature (providing a Minimum Inhibitory Concentration - MIC) and its suitability for high-throughput screening.

AST_Workflow A Prepare stock solution of This compound B Perform serial dilutions in 96-well plates A->B C Inoculate with standardized bacterial/fungal suspension B->C D Incubate under appropriate conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic) and negative control (no drug).

Procedure:

  • Preparation of Drug Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (broth and inoculum only). Also, include a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][12]

Protocol 3: Determination of MBC/MFC

Procedure:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates overnight.

  • The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

PART 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development.[13] This knowledge can inform strategies to overcome resistance and guide future drug design.

Potential Mechanisms of Action of Antimicrobial Agents

Antimicrobial agents typically act on one or more of the following cellular targets[14][15][16][17]:

  • Inhibition of cell wall synthesis

  • Inhibition of protein synthesis

  • Inhibition of nucleic acid synthesis

  • Disruption of cell membrane function

  • Inhibition of metabolic pathways

MoA_Investigation A Initial Hypothesis Generation (based on structural analogs) B Macromolecular Synthesis Assays (DNA, RNA, protein, peptidoglycan) A->B Investigative Pathways C Cell Membrane Integrity Assays A->C Investigative Pathways D Metabolic Pathway Analysis A->D Investigative Pathways E Target Identification and Validation B->E C->E D->E

Caption: Strategy for Mechanism of Action studies.

Protocol 4: Macromolecular Synthesis Inhibition Assay

This assay helps to identify which major biosynthetic pathway is inhibited by the compound.

Procedure:

  • Grow the target microorganism to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at its MIC or a multiple of its MIC.

  • Add a radiolabeled precursor for each pathway to be studied (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for peptidoglycan synthesis).

  • Incubate for a short period.

  • Stop the incorporation of the radiolabeled precursors and precipitate the macromolecules.

  • Measure the radioactivity of the precipitates using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that pathway.[13]

PART 4: Preclinical Evaluation: In Vitro and In Vivo Models

Promising candidates from in vitro studies must be evaluated in more complex biological systems to assess their potential for clinical use.[18][19]

Protocol 5: In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Procedure:

  • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate.

  • Expose the cells to serial dilutions of the test compound for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT or LDH release assay.

  • Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Considerations for In Vivo Studies

Once a compound has demonstrated potent in vitro activity and acceptable cytotoxicity, in vivo studies in animal models are warranted.[20][21][22]

Key aspects to evaluate in animal models include:

  • Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): The relationship between drug concentration and its antimicrobial effect in vivo.

  • Efficacy: The ability of the compound to treat an infection in an animal model (e.g., a murine sepsis or thigh infection model).

  • Toxicity: Assessment of any adverse effects in the host animal.

Conclusion

The development of this compound as an antimicrobial agent presents a promising avenue of research. The protocols and application notes provided in this guide offer a structured and scientifically rigorous approach to its synthesis, characterization, and preclinical evaluation. By following these methodologies, researchers can systematically investigate the potential of this and other novel quinazoline derivatives to address the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a frequent challenge in multi-step organic syntheses, particularly when dealing with poly-functionalized heterocyclic compounds like this compound. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Yield in the Formation of 2-Amino-4-bromo-5-chlorobenzamide (Intermediate)

The synthesis of the key intermediate, 2-amino-4-bromo-5-chlorobenzamide, from 2-amino-4-bromo-5-chlorobenzoic acid is a critical step that significantly impacts the overall yield.

dot

Caption: Troubleshooting workflow for low yield of the benzamide intermediate.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting 2-amino-4-bromo-5-chlorobenzoic acid can interfere with the amidation reaction.

    • Solution: Verify the purity of the starting material using techniques like NMR or melting point analysis. If impurities are detected, recrystallization from a suitable solvent is recommended.[1]

  • Incomplete Amidation: The conversion of the carboxylic acid to the amide may be inefficient.

    • Solution 1: Ensure that the activating agent (e.g., thionyl chloride or a carbodiimide) is fresh and used in the correct stoichiometric amount.

    • Solution 2: The source of ammonia (e.g., ammonium hydroxide, ammonia gas) should be in excess to drive the reaction to completion.

    • Solution 3: Optimize reaction temperature and time. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[1] Monitor the reaction progress by TLC or LC-MS.

  • Side Reactions: The presence of the amino group can lead to side reactions if not properly managed.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. The formation of dimers or polymers can sometimes occur. Adjusting the rate of addition of reagents or reaction temperature may minimize these side reactions.

Problem 2: Low Yield in the Cyclization to this compound

The cyclization of 2-amino-4-bromo-5-chlorobenzamide to form the quinazoline-2,4-dione ring is the final and often most challenging step.

dot

Caption: Troubleshooting workflow for the cyclization step.

Possible Causes and Solutions:

  • Poor Solubility of the Benzamide Intermediate: The 2-amino-4-bromo-5-chlorobenzamide may have limited solubility in common organic solvents, hindering the reaction.

    • Solution: Employ high-boiling point polar aprotic solvents such as DMF or DMSO to ensure all reactants are fully dissolved at the reaction temperature.[2]

  • Inefficient Cyclization Agent: The choice and handling of the cyclizing agent are crucial. Agents like phosgene, triphosgene, or carbonyldiimidazole (CDI) are commonly used.

    • Solution 1: Phosgene and its derivatives are highly toxic and moisture-sensitive. Ensure anhydrous conditions and proper handling. Triphosgene is a safer solid alternative to phosgene gas.[3][4]

    • Solution 2: Carbonyldiimidazole (CDI) is a less hazardous option that can be effective, though it may require higher temperatures or longer reaction times.

    • Solution 3: The choice of base is also critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is often used to neutralize the HCl generated during the reaction when using phosgene derivatives.

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting material or the final product.

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[5]

  • Product Precipitation and Isolation: The desired product may precipitate out of the reaction mixture.

    • Solution: After the reaction is complete, cooling the mixture and adding water can facilitate the precipitation of the crude product. However, this can also co-precipitate impurities. Careful washing of the filtered solid with appropriate solvents is necessary.

Problem 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials, intermediates, and byproducts, making purification challenging.

Possible Causes and Solutions:

  • Co-precipitation of Impurities: The crude product may be contaminated with starting materials or byproducts.

    • Solution: Recrystallization is often the most effective method for purifying the final product. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Product Adsorption on Silica Gel: The diol functionality can lead to strong adsorption on silica gel during column chromatography, resulting in poor recovery.

    • Solution 1: If column chromatography is necessary, consider using a less acidic stationary phase like alumina.

    • Solution 2: Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can help to reduce tailing and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route starts with the corresponding substituted anthranilic acid, which is first converted to the 2-aminobenzamide. This intermediate is then cyclized using a phosgene equivalent to form the desired quinazoline-2,4-dione.[6]

Q2: What are the key safety precautions to take during this synthesis?

The use of phosgene or triphosgene requires extreme caution as they are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is also corrosive and moisture-sensitive.

Q3: Can I use 2-amino-4-bromo-5-chlorobenzonitrile as a starting material?

Yes, 2-aminobenzonitriles can be used as starting materials for the synthesis of quinazoline-2,4-diones through cyclization with carbon dioxide, often under pressure and with a suitable catalyst.[7][8][9] This method is considered a greener alternative to the use of phosgene.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the synthesized this compound. The presence of two distinct signals for the aromatic protons and the characteristic chemical shifts for the carbonyl carbons in the ¹³C NMR spectrum are key indicators.

Q5: My reaction seems to stall before completion. What should I do?

If the reaction stalls, several factors could be at play. First, re-verify the purity and reactivity of your reagents, especially the cyclizing agent. If using a catalyst, ensure it has not been deactivated.[2] You can also try incrementally increasing the reaction temperature or extending the reaction time while carefully monitoring for any product degradation by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromo-5-chlorobenzamide
  • To a solution of 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., THF), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the formation of the acid chloride is complete (monitor by TLC).

  • In a separate flask, prepare a concentrated solution of ammonium hydroxide.

  • Slowly add the acid chloride solution to the ammonium hydroxide solution at 0 °C with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-amino-4-bromo-5-chlorobenzamide.

Protocol 2: Cyclization to this compound
  • Dissolve 2-amino-4-bromo-5-chlorobenzamide (1 equivalent) in a high-boiling point aprotic solvent (e.g., DMF).

  • Add triphosgene (0.5 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Add a non-nucleophilic base such as triethylamine (2.2 equivalents) dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with a cold organic solvent (e.g., ether or ethanol) to remove soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Quantitative Data Summary

ParameterRecommended ConditionPotential Impact of Deviation
Amidation Reaction
Thionyl Chloride1.2 equivalentsExcess can lead to side reactions; insufficient amount results in incomplete conversion.
Ammonia SourceExcessA limiting amount will result in low yield.
Temperature0 °C to Room Temp.Higher temperatures may increase byproduct formation.
Cyclization Reaction
Triphosgene0.5 equivalentsExcess is difficult to remove; insufficient amount leads to incomplete cyclization.
Base (Triethylamine)2.2 equivalentsInsufficient base will not neutralize HCl, stopping the reaction.
Temperature80-100 °CToo low may result in a slow or incomplete reaction; too high can cause degradation.
SolventDMF, DMSOUse of lower boiling point solvents may lead to poor solubility and low yield.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-7-chloroquinazoline-2,4-diol N-arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 6-Bromo-7-chloroquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

The N-arylation of the quinazoline-2,4-diol scaffold is a critical transformation in the synthesis of a wide range of biologically active compounds. The presence of two distinct halogen atoms on your substrate, this compound, introduces unique challenges and opportunities for selective functionalization. This guide will address the common hurdles you may encounter and provide a systematic approach to overcoming them.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I address this?

Answer:

Low or no conversion in N-arylation reactions, particularly with a heterocyclic substrate, can stem from several factors. Let's break down the potential culprits and their solutions:

  • Catalyst Inactivity: The palladium or copper catalyst is the heart of your reaction. Its inactivation is a primary suspect for a stalled reaction.

    • Palladium Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly. The appearance of palladium black is a visual indicator of catalyst decomposition[1].

    • Ligand Degradation: Phosphine ligands, commonly used in Buchwald-Hartwig amination, can be sensitive to air and moisture[1]. Use fresh, high-quality ligands.

    • Inappropriate Catalyst Choice: For electron-rich heterocyclic substrates, a sufficiently electron-rich and sterically hindered ligand is often necessary to promote the crucial reductive elimination step and prevent catalyst inhibition[2]. Consider screening a panel of ligands.

  • Substrate-Specific Issues:

    • Poor Solubility: The quinazoline-2,4-diol core can have limited solubility in common organic solvents. Poor solubility of any reaction component can severely hamper reaction rates[3]. Screen different solvents or solvent mixtures. Aprotic polar solvents like DMF, DMSO, or dioxane are often good starting points[4][5].

    • Tautomerization: Quinazoline-2,4-diol exists in tautomeric forms. The N-H proton is acidic, and its deprotonation is a key step. Ensure your base is strong enough to facilitate this.

  • Reaction Conditions:

    • Insufficient Temperature: While milder conditions are always desirable, some N-arylation reactions require elevated temperatures to overcome activation barriers[3]. If you are running your reaction at room temperature or a slightly elevated temperature, a gradual increase may be necessary.

    • Improper Base Selection: The choice of base is critical. It must be strong enough to deprotonate the quinazolinedione but not so harsh that it causes degradation of your starting material or product. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃[5][6].

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions substrate Assess Substrate & Reagents start->substrate inert_atm Ensure Inert Setup catalyst->inert_atm Inert Atmosphere? ligand_quality Use Fresh Ligand catalyst->ligand_quality Ligand Quality? catalyst_choice Test Different Ligands (e.g., Buchwald or Josiphos type) catalyst->catalyst_choice Screen Catalysts/Ligands temperature Incrementally Increase Temperature conditions->temperature Increase Temperature? base_strength Try K₂CO₃, Cs₂CO₃, or NaOtBu conditions->base_strength Screen Bases solvent_sol Try DMF, DMSO, Dioxane conditions->solvent_sol Screen Solvents purity Purify Starting Materials substrate->purity Check Purity of Starting Materials solubility Consider Co-solvents substrate->solubility Improve Solubility

Caption: A flowchart for troubleshooting low conversion in N-arylation reactions.

Question 2: I am getting a mixture of products, including mono-arylated and di-arylated species. How can I control the selectivity?

Answer:

Achieving selective mono-N-arylation on a di-anionic nucleophile like quinazoline-2,4-diol can be challenging. Here’s how to approach this:

  • Stoichiometry is Key: Carefully control the stoichiometry of your aryl halide. Using a slight excess (1.1-1.5 equivalents) of the arylating agent is a common starting point for mono-arylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Over-arylation is often a result of prolonged reaction times or excessive temperatures. Stop the reaction once the desired mono-arylated product is maximized.

  • Base Selection: A weaker base might favor mono-arylation by not fully deprotonating both nitrogen atoms. Consider switching from a strong base like NaOtBu to a milder one like K₂CO₃ or Cs₂CO₃.

  • Steric Hindrance: The steric bulk of your arylating agent and the ligands on your catalyst can influence selectivity. A bulkier aryl halide or a more sterically demanding ligand may favor mono-arylation.

Question 3: My reaction is messy, with multiple side products. What are the common side reactions and how can I minimize them?

Answer:

A complex reaction mixture indicates the presence of side reactions. Here are some common culprits and mitigation strategies:

  • Hydrodehalogenation: This is the replacement of a halogen on your starting material or product with a hydrogen atom. It can be caused by trace amounts of water or other protic impurities. Ensure your reagents and solvent are anhydrous.

  • Homocoupling of the Aryl Halide: This leads to biaryl impurities. This is often a sign of a suboptimal catalyst system. Screening different ligands can help suppress this side reaction.

  • Phenol Formation: If your aryl halide is activated, you might observe the formation of the corresponding phenol, especially if there is residual water in the reaction[7].

  • Competitive O-Arylation: In substrates with unprotected hydroxyl groups, competitive O-arylation can be an issue. Careful selection of the catalyst system can often control the chemoselectivity for N-arylation over O-arylation[7]. For your quinazoline-2,4-diol substrate, which exists in equilibrium with its 4-hydroxy-2-quinolone tautomer, this is a possibility.

Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or a copper catalyst for the N-arylation of this compound?

A1: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation are viable options.

  • Palladium Catalysis (Buchwald-Hartwig): This is often the first choice due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance[2]. A wide variety of well-defined catalysts and ligands are commercially available, allowing for systematic optimization[8].

  • Copper Catalysis (Ullmann Condensation): This can be a more economical option[9]. Ullmann reactions traditionally required harsh conditions, but modern protocols with specific ligands (e.g., 1,10-phenanthroline derivatives) allow for milder conditions[10][11]. Copper catalysis can sometimes be more effective for certain heterocyclic substrates.

Q2: Which halogen is more likely to react first, the bromine at the 6-position or the chlorine at the 7-position?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl[3]. Therefore, the C-Br bond at the 6-position is expected to be more reactive than the C-Cl bond at the 7-position. This offers an excellent opportunity for selective mono-N-arylation at the 6-position by carefully controlling the reaction conditions.

Q3: What are the best practices for setting up the N-arylation reaction to ensure reproducibility?

A3: Reproducibility is paramount in research. Follow these best practices:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst and ligand degradation.

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware. Trace amounts of water can lead to side reactions and catalyst deactivation.

  • Reagent Quality: Use high-purity starting materials, catalysts, and ligands.

  • Consistent Procedure: Follow a consistent order of addition for your reagents. The order of addition can sometimes influence the reaction outcome[6].

  • Thorough Degassing: Degas your solvent using methods like freeze-pump-thaw or by bubbling an inert gas through it for an extended period.

Q4: How do I choose the right ligand for my palladium-catalyzed reaction?

A4: Ligand selection is crucial for a successful Buchwald-Hartwig amination. The ideal ligand depends on the specific substrates.

  • Electron-Rich and Bulky Ligands: For heterocyclic substrates, electron-rich and sterically hindered phosphine ligands (e.g., biaryl phosphine ligands developed by Buchwald) are often effective. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step[2].

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands for N-arylation, known for their strong σ-donating properties which can facilitate the oxidative addition of less reactive aryl chlorides[12].

  • Screening: It is highly recommended to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

Q5: Can I use microwave irradiation to accelerate the reaction?

A5: Yes, microwave-assisted synthesis can be a powerful tool to accelerate N-arylation reactions, often leading to significantly reduced reaction times and improved yields[13][14]. It is particularly useful for less reactive aryl halides. However, careful temperature monitoring and control are essential to prevent decomposition.

Optimized Protocol: A Starting Point for Your Experiments

This protocol provides a general starting point for the mono-N-arylation of this compound. Optimization will likely be necessary for your specific arylating agent.

Materials:

  • This compound

  • Aryl halide (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the aryl halide, the base, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Parameter Summary Table

ParameterRecommended Starting ConditionsNotes for Optimization
Catalyst System Pd₂(dba)₃ / XPhosScreen other Pd sources (e.g., Pd(OAc)₂) and ligands (e.g., RuPhos, SPhos)
Base K₂CO₃For more challenging couplings, consider a stronger base like NaOtBu or Cs₂CO₃
Solvent Dioxane or TolueneIf solubility is an issue, consider DMF or DMSO
Temperature 80-110 °CAdjust as needed based on reaction progress; microwave irradiation can be explored
Concentration 0.1 - 0.5 MHigher concentrations may be possible and can improve reaction rates

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-7-chloroquinazoline-2,4-diol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds via a cyclization reaction of a substituted anthranilic acid derivative. The most common and industrially scalable route involves the reaction of 2-amino-4-bromo-5-chlorobenzoic acid with a carbonyl source, such as urea, to form the quinazoline-2,4-dione ring system.

II. Proposed Scale-Up Synthesis Workflow

The following diagram outlines a recommended workflow for the scale-up synthesis of this compound.

Scale-Up Synthesis Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing start Starting Material Procurement: 2-Amino-4-bromo-5-chlorobenzoic acid Urea reaction_setup Reaction Setup: Solvent Selection Reagent Stoichiometry Temperature Control start->reaction_setup Quality Control cyclization Cyclization Reaction: Formation of Quinazoline-2,4-dione Ring reaction_setup->cyclization Controlled Addition workup Reaction Work-up: Quenching Precipitation/Filtration cyclization->workup Reaction Completion purification Purification: Recrystallization pH Adjustment workup->purification Crude Product drying Drying: Vacuum Oven purification->drying Pure Product final_product Final Product: This compound drying->final_product Quality Analysis

Caption: A proposed workflow for the scale-up synthesis of this compound.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific challenges you may encounter during the scale-up synthesis of this compound.

Q1: My cyclization reaction is showing low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?

A1: Low conversion in the cyclization of 2-amino-4-bromo-5-chlorobenzoic acid with urea is a common issue during scale-up. Several factors can contribute to this:

  • Insufficient Temperature: The cyclization reaction often requires elevated temperatures to proceed at a reasonable rate. On a larger scale, ensuring uniform heating throughout the reaction vessel is critical. "Hot spots" or uneven heating can lead to side reactions and degradation.

    • Troubleshooting Steps:

      • Verify Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature, rather than relying on the heating mantle's setpoint.

      • Improve Agitation: Ensure efficient stirring to promote heat transfer and mixing of the reactants. For large vessels, consider using an overhead stirrer with a properly designed impeller.

      • Solvent Choice: The choice of a high-boiling point solvent, such as diphenyl ether or sulfolane, can facilitate achieving the necessary reaction temperature. However, consider the downstream purification challenges associated with these solvents.

  • Sublimation of Urea: At elevated temperatures, urea can sublime, reducing its effective concentration in the reaction mixture.

    • Troubleshooting Steps:

      • Use a Reflux Condenser: A well-chilled reflux condenser is essential to return sublimed urea to the reaction vessel.

      • Consider Urea Derivatives: In some cases, using urea derivatives with higher boiling points, such as biuret, may be advantageous.

  • Incomplete Dissolution of Starting Material: The limited solubility of 2-amino-4-bromo-5-chlorobenzoic acid in some organic solvents can hinder the reaction rate.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests to identify a suitable solvent or solvent mixture that provides adequate solubility for the starting material at the desired reaction temperature.

      • Phase-Transfer Catalysis: In some systems, a phase-transfer catalyst can be employed to improve the interaction between reactants in a heterogeneous mixture.

Q2: I am observing a significant amount of a dark, tar-like impurity in my crude product. What is this impurity and how can I prevent its formation?

A2: The formation of dark, polymeric, or tar-like impurities is often due to thermal degradation of the starting materials or the product at high reaction temperatures. The presence of multiple reactive functional groups on the starting material can lead to undesired side reactions.

  • Causality: The amino and carboxylic acid groups of the anthranilic acid derivative can undergo intermolecular condensation or decarboxylation at high temperatures, leading to a complex mixture of byproducts.

  • Prevention Strategies:

    • Optimize Reaction Temperature and Time: Carefully profile the reaction to determine the minimum temperature and time required for complete conversion. Prolonged heating, even at a suitable temperature, can promote impurity formation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

    • Controlled Addition of Reagents: On a large scale, the exothermic nature of the reaction can lead to temperature spikes. A controlled, slow addition of one of the reactants can help manage the reaction exotherm and maintain a consistent temperature.

Q3: The purification of my crude this compound by recrystallization is resulting in low recovery. What can I do to improve the purification efficiency?

A3: Low recovery during recrystallization is a common challenge, especially with compounds that have limited solubility.

  • Solvent Selection is Key: The ideal recrystallization solvent should fully dissolve the crude product at an elevated temperature and have very low solubility for the product at room temperature or below.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF, DMSO, and mixtures with water) on a small scale to identify the optimal solvent system.

      • Anti-Solvent Precipitation: Consider a method where the crude product is dissolved in a good solvent (e.g., DMF or DMSO) and then a miscible anti-solvent (e.g., water or methanol) is slowly added to induce precipitation of the pure product. This can often lead to higher recovery and better crystal formation.

  • pH Adjustment: The quinazoline-2,4-diol scaffold has acidic protons and can form salts. Controlling the pH during work-up and purification is crucial.

    • Troubleshooting Steps:

      • Acidification for Precipitation: After the reaction, dissolving the crude mixture in a basic aqueous solution and then carefully acidifying it can precipitate the product, leaving many impurities behind in the aqueous phase.

      • Monitor pH: Use a pH meter to carefully control the acidification process to the isoelectric point of the molecule to maximize precipitation and recovery.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-amino-4-bromo-5-chlorobenzoic acid?

A1: The purity of the starting material is paramount for a successful and reproducible scale-up synthesis. Key quality attributes to consider are:

  • Purity: Should be >98% as determined by HPLC.

  • Isomeric Purity: Be mindful of potential isomeric impurities, such as other halogenated anthranilic acids, which can be difficult to remove in later stages.

  • Residual Solvents: The starting material should be free from residual solvents that could interfere with the reaction.

  • Moisture Content: High moisture content can affect the stoichiometry of the reaction and potentially lead to side reactions.

Q2: What are the primary safety concerns when handling 2-amino-4-bromo-5-chlorobenzoic acid and the final product on a large scale?

A2: Both the starting material and the final product are halogenated aromatic compounds and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Respiratory Protection: When handling these compounds as powders, use a certified respirator or work in a well-ventilated area with local exhaust ventilation to avoid inhalation of dust.

  • Containment: For large-scale operations, consider using a glove box or a powder containment booth to minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Q3: Can microwave-assisted synthesis be used for the scale-up of this reaction?

A3: While microwave-assisted synthesis can be an excellent tool for rapid reaction optimization on a small scale, its application for large-scale production can be challenging. The penetration depth of microwaves is limited, which can lead to uneven heating in large reaction volumes. However, continuous flow reactors that incorporate microwave heating are a viable option for scaling up such reactions.

Q4: What analytical techniques are recommended for monitoring the reaction progress and for final product characterization?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of any byproducts.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Elemental Analysis: To determine the elemental composition and confirm the purity of the compound.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

V. Detailed Experimental Protocol (Proposed)

This protocol is a proposed method for the scale-up synthesis of this compound and should be optimized for your specific equipment and scale.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular WeightMoles (for 100g SM)Quantity (for 100g SM)
2-Amino-4-bromo-5-chlorobenzoic acid150812-32-1250.45 g/mol 0.40100 g
Urea57-13-660.06 g/mol 2.00120 g (5 equivalents)
Sulfolane126-33-0120.17 g/mol -500 mL
Sodium Hydroxide (10% aq. solution)1310-73-240.00 g/mol -As needed
Hydrochloric Acid (conc.)7647-01-036.46 g/mol -As needed

Procedure:

  • Reaction Setup: In a 1 L, three-necked round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a temperature probe, add 2-amino-4-bromo-5-chlorobenzoic acid (100 g, 0.40 mol) and sulfolane (500 mL).

  • Reagent Addition: Begin stirring the mixture and add urea (120 g, 2.00 mol).

  • Heating: Heat the reaction mixture to 190-200 °C under a gentle stream of nitrogen.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80 °C.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing 2 L of water.

    • Adjust the pH of the aqueous suspension to >12 with a 10% aqueous solution of sodium hydroxide to dissolve the product.

    • Filter the basic solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring to adjust the pH to ~2-3.

    • The product will precipitate as a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

    • For further purification, recrystallize the crude product from a suitable solvent system (e.g., acetic acid/water or DMF/water).

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

VI. Mechanistic Insights

The formation of the quinazoline-2,4-diol ring from 2-amino-4-bromo-5-chlorobenzoic acid and urea is believed to proceed through the following key steps:

Reaction Mechanism start 2-Amino-4-bromo- 5-chlorobenzoic acid + Urea intermediate1 N-Acylurea Intermediate start->intermediate1 Nucleophilic Attack (Amine on Urea) intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Heat product 6-Bromo-7-chloro- quinazoline-2,4-diol intermediate2->product Dehydration & Tautomerization

Caption: A simplified proposed mechanism for the formation of this compound.

VII. References

  • Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. --INVALID-LINK--

  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?--INVALID-LINK--

  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. --INVALID-LINK--

  • ResearchGate. (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucle

Technical Support Center: Regioselectivity in Reactions with 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 6-Bromo-7-chloroquinazoline-2,4-diol. This document addresses common questions and troubleshooting scenarios related to achieving and confirming regioselectivity in synthetic reactions. The quinazoline scaffold is a cornerstone in medicinal chemistry, and precise control over substituent placement is critical for developing novel therapeutics.[1][2] This guide provides both theoretical predictions and practical, step-by-step experimental protocols to ensure confidence in your results.

Frequently Asked Questions (FAQs): Predicting Regioselectivity

This section covers the foundational principles that dictate which position on the quinazoline core is likely to react under different chemical conditions.

Q1: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), will the bromine at C6 or the chlorine at C7 react first?

Answer: You should expect a selective reaction at the C6-Bromo position.

In transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3] The rate of this step is inversely related to the bond dissociation energy of the C-X bond. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br >> C-Cl > C-F [4][5]

Therefore, the weaker carbon-bromine bond at the C6 position will undergo oxidative addition much more readily than the stronger carbon-chlorine bond at C7. This electronic difference is typically large enough to allow for high regioselectivity, enabling the synthesis of mono-substituted products at C6 while leaving the C7-chloro group available for subsequent transformations.[4]

G cluster_legend Legend k1 High Reactivity k2 Moderate Reactivity k3 Low Reactivity k4 Very Low Reactivity I C-I Bond Br C-Br Bond (at C6 position) I->Br Decreasing Reactivity Cl C-Cl Bond (at C7 position) Br->Cl Decreasing Reactivity F C-F Bond Cl->F Decreasing Reactivity

Caption: Reactivity of C-X bonds in Pd-catalyzed coupling.

Q2: How does the regioselectivity change for a Nucleophilic Aromatic Substitution (SNAr) reaction?

Answer: In contrast to palladium coupling, an SNAr reaction is predicted to occur preferentially at the C7-Chloro position .

The mechanism of SNAr is fundamentally different. It proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate (Meisenheimer complex). The reaction is favored at carbon atoms that are most electron-deficient, as this stabilizes the intermediate.[6][7]

On the quinazoline ring, the two nitrogen atoms are strongly electron-withdrawing, reducing electron density across the entire bicyclic system. Their effect is most pronounced at the ortho and para positions. While neither C6 nor C7 is directly ortho or para to the N1/N3 nitrogens in the pyrimidine ring, the overall electronic pull makes the C7 position more susceptible to nucleophilic attack than C6. Theoretical calculations on similar 2,4-dichloroquinazoline systems have shown that the LUMO coefficient is higher at the C4 position, making it the most electrophilic site.[8][9] Extending this logic to the benzene portion of the ring, the C7 position is more electronically activated by the heterocyclic nitrogen atoms than the C6 position.

Furthermore, the leaving group ability in SNAr often follows the order F > Cl > Br > I , which is the reverse of the C-X bond strength order.[10] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that enhances the carbon's electrophilicity. Therefore, both electronic activation and leaving group aptitude point towards preferential substitution at C7-Cl.

Q3: Can computational chemistry be used to reliably predict the outcome?

Answer: Yes, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting regioselectivity.

For complex heterocyclic systems, simple electronic rules may not always be sufficient. Computational methods offer a more quantitative prediction.[11] The standard approach involves:

  • Modeling Reactants: Building accurate 3D models of the this compound and the incoming reactant.

  • Mapping Reaction Pathways: Calculating the energy profiles for the reaction occurring at both the C6 and C7 positions. This involves locating the transition state structures for the rate-determining step (e.g., oxidative addition for cross-coupling, Meisenheimer complex formation for SNAr).

  • Comparing Activation Energies: The reaction pathway with the lower activation energy barrier (ΔG‡) is the kinetically favored one and will correspond to the major regioisomer.

Several platforms and methodologies exist that can automate parts of this process, making regioselectivity prediction more accessible.[12][13]

Troubleshooting & Experimental Confirmation Guide

Even with sound theoretical predictions, experimental verification is essential. This section provides workflows for when your results are ambiguous.

Q4: My initial ¹H NMR spectrum is inconclusive for determining the site of reaction. What are the definitive next steps?

Answer: When a standard 1D ¹H NMR is insufficient due to signal overlap or subtle differences in chemical shifts, you must move to 2D NMR techniques. The two most powerful experiments for this purpose are NOESY and HMBC .

These techniques provide through-space and through-bond correlation maps, respectively, allowing you to unambiguously piece together the molecular structure.

// Define nodes start [label="Reaction Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr1d [label="Acquire ¹H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Structure Clear?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr2d [label="Acquire 2D NMR\n(NOESY, HMBC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check2 [label="Structure Confirmed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Quantify Isomer Ratio\n(HPLC / ¹H Integration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; xray [label="Need Absolute Proof?\n(e.g., for Patent/Publication)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; grow_xtal [label="Grow Single Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scxrd [label="Perform X-Ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_confirmed [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_quantified [label="Isomers Quantified", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_absolute [label="Absolute Confirmation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges start -> nmr1d; nmr1d -> check1; check1 -> end_confirmed [label="Yes"]; check1 -> nmr2d [label="No / Ambiguous"]; nmr2d -> check2; check2 -> hplc [label="Yes (Mixture)"]; check2 -> xray [label="Yes (Single Isomer)"]; check2 -> nmr2d [label="No\n(Re-evaluate data)", style=dashed, color="#5F6368"]; hplc -> end_quantified; xray -> grow_xtal [label="Yes"]; xray -> end_confirmed [label="No"]; grow_xtal -> scxrd; scxrd -> end_absolute; } Caption: Experimental workflow for confirming regioselectivity.

Protocol 1: Structure Elucidation with 2D NMR

Objective: To unambiguously determine the position of substitution (C6 or C7) by analyzing through-space and long-range bond correlations.

A. Principle of the Method

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space (< 5 Å), regardless of the number of bonds separating them. For our molecule, the key is to look for a spatial correlation between protons on the newly introduced group and the remaining protons on the quinazoline core (specifically H5 and H8). [14]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is exceptionally powerful for mapping out the carbon skeleton and confirming connectivity. B. Step-by-Step Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of your purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

    • The choice of solvent is critical; DMSO-d₆ is often excellent for quinazoline derivatives due to its high solubilizing power.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra first to determine appropriate spectral widths.

    • Set up a standard gradient-selected NOESY (noesygpph) experiment. A mixing time of 500-800 ms is a good starting point.

    • Set up a standard gradient-selected HMBC (hmbcgplpndqf) experiment. The standard J(C,H) coupling constant is typically set to detect correlations over a range of 4-10 Hz.

  • Data Interpretation: A Case Study

    • Let's assume you performed a Suzuki coupling with phenylboronic acid. Your product is either 6-phenyl-7-chloroquinazoline-2,4-diol or 7-phenyl-6-bromoquinazoline-2,4-diol.

    • NOESY Analysis:

      • If substitution occurred at C6: You will observe a NOESY cross-peak between the ortho-protons of the new phenyl ring and the H5 proton of the quinazoline core.

      • If substitution occurred at C7: You will observe a NOESY cross-peak between the ortho-protons of the new phenyl ring and the H8 proton of the quinazoline core.

    • HMBC Analysis:

      • If substitution occurred at C6: The H5 proton will show a 3-bond correlation (³J_CH) to the carbon atom of the phenyl ring that is directly attached to the quinazoline (the ipso-carbon). You will also see a correlation from the new phenyl ring's ortho-protons to the C6 carbon of the quinazoline.

      • If substitution occurred at C7: The H8 proton will show a ³J_CH correlation to the ipso-carbon of the phenyl ring.

Observation Conclusion
NOESY correlation: New Substituent ↔ H5Reaction at C6
NOESY correlation: New Substituent ↔ H8Reaction at C7
HMBC correlation: H5 ↔ New Substituent ipso-CarbonReaction at C6
HMBC correlation: H8 ↔ New Substituent ipso-CarbonReaction at C7
Q5: I have confirmed a mixture of regioisomers. How can I accurately determine the ratio?

Answer: The most common methods are ¹H NMR integration and analytical HPLC.

  • Via ¹H NMR: If you can identify clean, non-overlapping signals that are unique to each isomer (e.g., the H5 or H8 protons often have distinct chemical shifts in each isomer), you can determine the ratio by integrating these peaks. This method is fast and requires no additional instrumentation but depends on having resolved signals.

  • Via HPLC: High-Performance Liquid Chromatography is the preferred method for accurate quantification. You will need to develop a method that can chromatographically separate the two isomers. The ratio is then determined by the area under each peak. This method is more precise, especially for complex mixtures or very different isomer ratios.

Q6: For a critical submission (patent, high-impact journal), I need absolute and irrefutable proof of regiochemistry. What is the gold standard?

Answer: The unequivocal, gold-standard technique for determining molecular structure, including regiochemistry, is Single-Crystal X-ray Crystallography . [15][16] This technique provides a direct visualization of the electron density of the molecule in its crystalline state, allowing for the precise determination of all atomic positions and bond connectivities. [17][18]A solved crystal structure is considered definitive proof.

Protocol 2: Preparing a Sample for X-Ray Crystallography

Objective: To grow a single, high-quality crystal of your compound suitable for diffraction analysis. This is often the most challenging step.

  • Rigorous Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth. Recrystallization or column chromatography followed by removal of all solvent is essential.

  • Choosing a Crystallization Method:

    • Slow Evaporation (Most Common): Dissolve your compound in a suitable solvent or solvent mixture to near-saturation. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free area. Solvents to try include ethanol, methanol, ethyl acetate, dichloromethane, or mixtures like DCM/hexane.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is poorly soluble (e.g., hexane, ether). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a narrow tube (like an NMR tube). Crystals may form at the interface over time.

  • Harvesting and Submission:

    • Once you have well-formed crystals (typically 0.1 - 0.3 mm in size), carefully remove them from the mother liquor.

    • Submit the crystals to a crystallographer or an analytical service facility for data collection and structure solution.

References

workup procedure for 6-Bromo-7-chloroquinazoline-2,4-diol reactions to maximize purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 6-Bromo-7-chloroquinazoline-2,4-diol. This document is designed for researchers, medicinal chemists, and process development scientists who work with quinazolinone scaffolds. The purity of these compounds is often critical for downstream applications, including biological screening and structure-activity relationship (SAR) studies. This guide provides in-depth, experience-driven advice to help you maximize the purity and yield of your target compound.

Introduction: The Challenge of Purity

This compound belongs to the quinazolinedione class of heterocycles, which are prominent scaffolds in medicinal chemistry.[1] The synthesis, typically involving the cyclization of a substituted anthranilic acid like 2-amino-4-bromo-5-chlorobenzoic acid with a carbonyl source (e.g., urea, phosgene, or potassium cyanate), can generate several impurities.[2][3] These include unreacted starting materials, partially cyclized intermediates, and other side-products.

The workup procedure is therefore not merely a step for isolation but a critical purification stage. The strategy described here leverages the inherent chemical properties of the quinazolinedione core—specifically, the acidity of the N-H protons—to achieve efficient purification through acid-base extraction.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Question 1: After adding aqueous base (e.g., NaOH) to my crude reaction mixture, not all the solid dissolves. What is happening?

Answer: This is a common observation and can be due to several factors:

  • Insoluble Impurities: The most likely cause is the presence of non-acidic impurities that are insoluble in the aqueous base. These could be non-polar organic side-products or unreacted starting materials that are not sufficiently acidic. This is actually a positive purification step. Simply filter the basic solution to remove these insoluble materials before proceeding to the acidification step.

  • Insufficient Base: The N-H protons of the quinazolinedione ring are acidic, but they require a sufficiently strong base to be fully deprotonated to their corresponding water-soluble salt. Ensure you are using at least 2.0-2.5 equivalents of base relative to your theoretical product yield. Check the pH of the slurry; it should be >12. If it is lower, add more base.

  • Presence of Organic Solvent: If your crude mixture contains a significant amount of a water-immiscible organic solvent from the reaction, it can hinder the dissolution of the product salt in the aqueous phase. If possible, remove the bulk of the organic solvent via distillation before starting the workup.

Question 2: I've acidified the basic aqueous solution, but my product isn't precipitating out. Where did it go?

Answer: This can be an alarming situation, but the product is likely still in solution. Consider these possibilities:

  • Incorrect pH: The quinazolinedione will only precipitate when it is fully protonated and thus neutrally charged. You must acidify the solution to a pH well below the pKa of the N-H protons. Aim for a final pH of 2-3. Use a reliable pH meter or pH paper to check. Add the acid (e.g., 1M or 2M HCl) slowly and with vigorous stirring.

  • Product is an Emulsion or Oil: Sometimes, impurities can cause the product to "oil out" instead of forming a crystalline solid. If this happens, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, adding a few seed crystals of pure product can help. If it remains an oil, you may need to extract the product with an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it down to be purified by another method like column chromatography.

  • Low Concentration: If the product concentration is very low, it may remain soluble even at a low pH. If you suspect this, you can try to concentrate the aqueous solution under reduced pressure to increase the product concentration before full precipitation occurs.

Question 3: My final product is off-color (e.g., yellow or brown) instead of the expected white or off-white solid. How can I fix this?

Answer: Colored impurities are common. Here are several techniques to address this:

  • Activated Charcoal (Carbon) Treatment: After dissolving the crude product in the aqueous base and filtering off any solids, you can add a small amount of activated charcoal (typically 1-5% w/w relative to the crude product) to the basic solution. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the charcoal. The charcoal will adsorb many colored, non-polar impurities. Proceed with acidification as usual.

  • Recrystallization: This is a highly effective method for removing impurities. Quinazolinediones often have good solubility in hot, polar aprotic solvents like DMF or DMSO and poor solubility when cold.[4] They can also be recrystallized from alcohols.[5][6] Dissolve the impure solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Trituration: If the product is only slightly impure or gummy, trituration can be effective. This involves suspending the solid in a solvent in which the desired product is poorly soluble but the impurities are soluble. Vigorously stir or sonicate the suspension, then filter to collect the purified solid. Common solvents for this include diethyl ether, hexanes, or cold ethanol.

Question 4: The yield of my final product is very low. What are the common causes of product loss?

Answer: Low yield can result from issues in the reaction itself or during the workup. Focusing on the workup, here are key areas to check:

  • Incomplete Precipitation: As mentioned in Q2, if the pH is not sufficiently acidic, a significant portion of your product may remain in the aqueous filtrate as the soluble salt. Always check the final pH of your slurry before filtration.

  • Premature Precipitation: If you add the acid too quickly without proper stirring, localized areas of high acidity can cause the product to crash out of solution, trapping impurities and salts. This can lead to losses in subsequent washing steps.

  • Washing with the Wrong Solvent: Washing the filtered solid is crucial for removing residual salts and impurities. However, if you use a solvent in which your product has some solubility (e.g., ethanol or acetone), you will lose some product with each wash. Use cold water to remove inorganic salts and a non-polar solvent like diethyl ether or hexanes to remove organic residue.

  • Mechanical Losses: Be mindful of product sticking to glassware, filter funnels, and spatulas. Ensure you are thoroughly scraping and transferring your material at each step.

Frequently Asked Questions (FAQs)

Q: What is the chemical principle behind the acid-base workup for quinazolinediones?

A: The workup is based on the acidic nature of the two N-H protons on the pyrimidine ring of the quinazoline-2,4-dione core. In the presence of a strong base (like NaOH), these protons are removed to form a dianionic salt. This salt is highly polar and therefore soluble in water. Most organic impurities, which lack these acidic protons, remain insoluble in the aqueous base. After filtering these impurities away, the aqueous solution is acidified. The addition of acid (H+) reprotonates the dianionic salt, returning it to its neutral, water-insoluble form, which causes it to precipitate from the solution as a purified solid.[2]

Q: What is the typical starting material for synthesizing this compound?

A: The most logical precursor is 2-amino-4-bromo-5-chlorobenzoic acid .[3] This substituted anthranilic acid contains the correct halogen substitution pattern. This precursor would then be cyclized with a one-carbon carbonyl equivalent, such as urea or potassium cyanate, to form the desired quinazolinedione ring system.[2][7]

Q: Which analytical techniques are best for confirming the purity of my final product?

A: A combination of techniques is recommended for full characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity analysis. It will show you the percentage purity of your main peak and give you the mass of your compound, confirming its identity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR is essential to confirm the structure. The spectrum should show the expected aromatic proton signals with clean integration and coupling constants. The absence of signals from starting materials or major impurities is a key indicator of purity.

  • Melting Point: A sharp melting point close to the literature value (if available) is a classic indicator of high purity. Impure compounds tend to melt over a broad temperature range.

Experimental Protocols & Data

Protocol 1: Standard Acid-Base Precipitation Workup
  • Solvent Removal: If the reaction was performed in a water-immiscible organic solvent (e.g., Toluene, Dioxane), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Basification: To the crude residue, add a 1-2 M aqueous solution of sodium hydroxide (NaOH), ensuring at least 2.5 equivalents relative to the starting anthranilic acid. Stir vigorously for 30-60 minutes. The mixture should become a homogenous solution or a slurry if insoluble impurities are present. Check that the pH is >12.

  • Filtration (Hot): If insoluble solids remain, filter the basic solution while warm through a pad of Celite® to remove them. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the clear filtrate in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring. Monitor the pH. Continue adding acid until the pH is between 2 and 3. A thick precipitate should form.

  • Isolation: Stir the cold slurry for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove NaCl) and then with cold diethyl ether or hexanes (to remove residual organic impurities).

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary Table
ParameterRecommended Value/SolventRationale
Basification pH > 12Ensures complete deprotonation to the water-soluble salt form.
Precipitation pH 2 - 3Ensures complete protonation to the neutral, insoluble form for maximum yield.
Recrystallization Solvents DMF, DMSO, Ethanol/WaterThese polar solvents effectively dissolve quinazolinediones when hot but have low solubility when cold, allowing for crystal formation.[4][5]
Trituration Solvents Diethyl Ether, Hexanes, DichloromethaneThese solvents are chosen for their ability to dissolve non-polar impurities while leaving the more polar product as a solid.
Washing Solvents (Filter Cake) 1. Cold Water2. Diethyl Ether or HexanesWater removes inorganic salts (e.g., NaCl). A non-polar organic solvent removes adsorbed organic impurities without dissolving the product.

Visual Workflow

The following diagram illustrates the decision-making process during the workup procedure.

Workup_Flowchart Crude Crude Reaction Mixture Add_Base Add Aqueous Base (e.g., 2M NaOH) Crude->Add_Base Stir Stir Vigorously (30-60 min) pH > 12? Add_Base->Stir Check_Dissolution Is the mixture a clear solution? Stir->Check_Dissolution Filter_Imp Filter to Remove Insoluble Impurities Check_Dissolution->Filter_Imp No Acidify Cool & Acidify Filtrate with HCl to pH 2-3 Check_Dissolution->Acidify  Yes Filter_Imp->Acidify Check_Precipitate Does a solid precipitate form? Acidify->Check_Precipitate Isolate Isolate Solid by Filtration Check_Precipitate->Isolate  Yes Troubleshoot Troubleshoot: - Check pH - Concentrate solution - Extract with organic solvent Check_Precipitate->Troubleshoot No Wash Wash with Cold Water, then Diethyl Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Decision workflow for the acid-base purification of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of EGFR Inhibition by 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting EGFR with Novel Quinazoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] Dysregulation of this signaling, often through overexpression or activating mutations, is a well-established driver in the progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[5][6] This makes EGFR a prime therapeutic target.

The quinazoline core has emerged as a highly favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site within the EGFR kinase domain.[7][8] This has led to the successful development of multiple generations of clinically approved drugs like Gefitinib (first-generation) and Afatinib (second-generation).[9] However, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the continued development of novel inhibitors.[10][11]

This guide focuses on a specific chemical class: 6-Bromo-7-chloroquinazoline-2,4-diol derivatives . The strategic placement of halogen atoms, such as bromine at the 6-position, has been shown to potentially enhance anticancer effects.[9] This document provides a comprehensive, step-by-step framework for the rigorous validation of these novel compounds, comparing their performance against established benchmarks and providing the underlying scientific reasoning for each experimental choice.

The EGFR Signaling Cascade: A Visual Overview

Understanding the target pathway is the first step in validating an inhibitor. The diagram below illustrates the EGFR signaling cascade and highlights the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (Monomer) EGF->EGFR_inactive Ligand Binding EGFR_dimer EGFR Dimer (Active) EGFR_inactive->EGFR_dimer Dimerization PI3K PI3K EGFR_dimer->PI3K Autophosphorylation (pY) RAS RAS EGFR_dimer->RAS (pY) ATP ATP ATP->EGFR_dimer Binds & Phosphorylates ADP ADP Quinazoline Quinazoline Inhibitor (e.g., 6-Bromo-7-chloro...) Quinazoline->EGFR_dimer Blocks ATP Binding Site AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Cell Survival & Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cell Proliferation

Caption: EGFR signaling pathway and the inhibitory mechanism of quinazoline derivatives.

Phase 1: Biochemical Validation - Direct Target Engagement

The foundational step is to confirm that the novel derivative directly inhibits the enzymatic activity of the EGFR protein. This is accomplished using a cell-free biochemical kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound derivative against purified EGFR kinase and compare it to a reference inhibitor (e.g., Gefitinib).

Causality Behind Experimental Choice: A biochemical assay isolates the target protein from all other cellular components. This ensures that any observed inhibition is due to a direct interaction between the compound and the EGFR kinase domain, rather than off-target or downstream cellular effects. It is the cleanest way to measure on-target potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the luminescent ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12][13]

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of 6-Bromo... derivative and Gefitinib start->prep add_inhibitor Add inhibitor and purified EGFR enzyme to 384-well plate prep->add_inhibitor preincubate Pre-incubate for 30 min at room temperature add_inhibitor->preincubate initiate Initiate reaction with ATP and peptide substrate mix preincubate->initiate incubate Incubate for 60 min at room temperature initiate->incubate stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubate->stop_reaction incubate2 Incubate for 40 min stop_reaction->incubate2 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate2->add_detection incubate3 Incubate for 30 min add_detection->incubate3 measure Measure luminescence (Signal ∝ ADP produced) incubate3->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Caption: Workflow for a typical luminescent-based EGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Gefitinib) in a suitable buffer (e.g., 5% DMSO). Prepare the EGFR kinase, substrate peptide, and ATP in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[13]

  • Plate Setup: Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of purified EGFR enzyme (e.g., 4ng per reaction) to each well.[13] Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Data Presentation and Comparative Analysis:

CompoundEGFR wt IC50 (nM)
This compound Derivative[Experimental Value]
Gefitinib (Reference)25.4[15][16]
Erlotinib (Reference)33.2[15][16]

A lower IC50 value indicates higher potency. The goal is to determine if the novel derivative has comparable or superior potency to established first-generation inhibitors in a direct enzymatic assay.

Phase 2: Cell-Based Validation - Confirming Activity in a Biological Context

After confirming direct target inhibition, the next critical step is to assess the compound's activity in a living system. Cell-based assays provide insights into the compound's ability to cross the cell membrane, engage the target in its native environment, and elicit a biological response.[12]

Anti-proliferative Activity

Objective: To measure the ability of the compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Causality Behind Experimental Choice: An anti-proliferative assay is a functional readout of the desired therapeutic effect. If the compound successfully inhibits EGFR signaling within the cell, it should block the downstream proliferative signals and arrest cell growth.[6] We use cell lines with known EGFR status to correlate this effect with the target. For instance, A431 cells overexpress wild-type EGFR, while NCI-H1975 cells harbor the drug-resistant L858R/T790M double mutation.[5][11] Comparing activity across these lines provides crucial information about the inhibitor's selectivity and potential to overcome resistance.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-dependent cells (e.g., A431) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Replace the growth medium with fresh medium containing serial dilutions of the 6-Bromo... derivative and a reference inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours, a period that allows for several cell divisions.[14]

  • Assay Procedure: At the end of the incubation, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[6]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of inhibitor concentration to determine the cellular IC50 value.

Data Presentation and Comparative Analysis:

CompoundA431 (EGFR wt) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)
This compound Derivative[Experimental Value][Experimental Value]
Gefitinib (Reference)~8.4[8]>10 (Resistant)
Afatinib (2nd Gen Reference)[Literature Value]~0.01[11]

This comparative table will reveal the compound's potency in a cellular context and its potential efficacy against known resistance mutations.

Target Engagement and Downstream Signaling Modulation

Objective: To visually confirm that the compound inhibits EGFR autophosphorylation and its downstream signaling pathways within the cell.

Causality Behind Experimental Choice: While a cell viability assay shows a functional outcome, it doesn't prove the mechanism. Western blotting provides direct evidence that the compound is hitting its intended target (EGFR) and blocking the signal transduction cascade.[3] Observing a dose-dependent decrease in phosphorylated EGFR (p-EGFR) without affecting total EGFR levels is the definitive proof of target engagement in a cellular environment.[17][18]

Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation

Western_Blot_Workflow start Start seed_cells Seed A431 cells and starve overnight start->seed_cells treat_cells Treat with inhibitor at various concentrations for 2h seed_cells->treat_cells stimulate_egf Stimulate with EGF (100 ng/mL) for 15 min treat_cells->stimulate_egf lyse_cells Lyse cells and quantify protein concentration stimulate_egf->lyse_cells sds_page Separate proteins by size using SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block probe_pEGFR Probe with primary antibody (anti-p-EGFR Tyr1068) block->probe_pEGFR probe_secondary Probe with HRP-conjugated secondary antibody probe_pEGFR->probe_secondary detect Detect signal using ECL substrate and imaging system probe_secondary->detect strip_reprobe Strip and re-probe membrane for Total EGFR and β-actin (loading control) detect->strip_reprobe quantify Quantify band intensity strip_reprobe->quantify end End quantify->end

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity. Treat with varying concentrations of the test compound for 2-4 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce robust EGFR phosphorylation.[17]

  • Lysis and Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[3]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total EGFR and a loading control like GAPDH or β-actin.[3]

Data Presentation and Comparative Analysis: Quantitative data from band densitometry should be presented in a table.

Treatment Concentration (nM)p-EGFR / Total EGFR Ratio (Normalized)% Inhibition
0 (Vehicle Control)1.000
1[Experimental Value][Experimental Value]
10[Experimental Value][Experimental Value]
100[Experimental Value][Experimental Value]
1000[Experimental Value][Experimental Value]

This data provides a direct, quantitative measure of target inhibition within the cell, validating the mechanism of action suggested by the cell viability assays.

Phase 3: In Vivo Efficacy Assessment - The Preclinical Gold Standard

The final validation step involves assessing the compound's efficacy in a whole-animal model. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are indispensable tools for this purpose.[19][20]

Objective: To evaluate the anti-tumor activity of the this compound derivative in a mouse xenograft model.

Causality Behind Experimental Choice: In vivo models integrate the complexities of drug absorption, distribution, metabolism, and excretion (ADME) with anti-tumor efficacy. Success in this phase is a critical prerequisite for any further clinical development. It answers the ultimate question: can the compound's biochemical and cellular potency translate into a meaningful anti-tumor response in a living organism?

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.[21]

  • Tumor Implantation: Harvest an appropriate cancer cell line (e.g., A431) during its logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., a 1:1 mixture of PBS and Matrigel) and inject subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a specific volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Reference Compound).[22]

  • Dosing: Administer the compound and controls according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of compound toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., IHC, Western blot).

Data Presentation and Comparative Analysis: The primary output is a graph plotting mean tumor volume over time for each treatment group.

Treatment GroupMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0[Experimental Value]
6-Bromo... Derivative (X mg/kg)[Experimental Value][Experimental Value]
Gefitinib (Y mg/kg)[Experimental Value][Experimental Value]

This data provides a clear comparison of the in vivo efficacy and tolerability of the novel compound against a clinically relevant drug.

Conclusion

This guide outlines a logical, multi-tiered strategy for the comprehensive validation of this compound derivatives as EGFR inhibitors. By progressing from direct biochemical assays to cell-based functional and mechanistic studies, and finally to in vivo preclinical models, researchers can build a robust data package. Each step is designed to answer a specific question, with the experimental choices grounded in established scientific principles. This rigorous, comparative approach is essential for identifying promising new therapeutic candidates that can effectively target EGFR-driven cancers.

References

A Comparative Analysis of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives and Gefitinib in Targeting EGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][4] However, the emergence of drug resistance necessitates the exploration of novel chemical scaffolds with improved efficacy and the potential to overcome these resistance mechanisms.[5][6] This guide provides a comparative overview of the established EGFR inhibitor, gefitinib, and the emerging class of 6-Bromo-7-chloroquinazoline-2,4-diol derivatives. While direct comparative efficacy data for the latter is still emerging, this document will synthesize available information on structurally related compounds to provide a scientifically grounded perspective on their potential.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][7] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[1][4] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][8] In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[8][9]

Gefitinib: The Established First-Generation EGFR Inhibitor

Gefitinib is an anilinoquinazoline derivative that functions as a reversible, competitive inhibitor of the ATP-binding site within the EGFR tyrosine kinase domain.[3][7] By blocking the binding of ATP, gefitinib prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells with activating EGFR mutations.[4][10]

Efficacy of Gefitinib: A Snapshot

The efficacy of gefitinib is most pronounced in patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[4] The half-maximal inhibitory concentration (IC50) of gefitinib varies across different cancer cell lines, reflecting their dependence on EGFR signaling and their specific mutation status.

Cell LineCancer TypeEGFR StatusGefitinib IC50 (nM)
HCC827NSCLCExon 19 deletion13.06
PC9NSCLCExon 19 deletion77.26
H3255NSCLCL858R mutation3
11-18NSCLCL858R mutation390

Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions.[11][12]

The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition

The quinazoline core is a well-established pharmacophore for the development of EGFR inhibitors.[2][13] Several approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are based on this scaffold.[2] The quinazoline ring system mimics the adenine portion of ATP, allowing it to bind to the hinge region of the EGFR kinase domain. Substitutions at various positions on the quinazoline ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.[13]

This compound Derivatives: A Novel Approach

While specific data for this compound derivatives is limited in publicly available literature, we can infer their potential based on the structure-activity relationships of related compounds. The presence of halogen atoms, such as bromine and chlorine, at the 6 and 7 positions of the quinazoline ring has been shown to influence the inhibitory activity of these compounds. For instance, studies on other 6-bromoquinazoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15]

The rationale for exploring this compound derivatives lies in the potential for these substitutions to enhance binding affinity to the EGFR kinase domain and potentially overcome resistance mechanisms. The diol moiety at the 2 and 4 positions presents an interesting structural variation from the typical anilinoquinazoline structure of gefitinib, which may lead to a different binding mode and activity profile.

Visualizing the EGFR Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the EGFR signaling pathway and how these molecules interfere with it.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding EGF EGF Ligand EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Gefitinib Gefitinib / Quinazoline Derivative Gefitinib->Dimer Inhibits ATP ATP ATP->Dimer Binds to kinase domain

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Protocols for Comparative Efficacy Studies

To empirically compare the efficacy of this compound derivatives with gefitinib, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[3][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and gefitinib in culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A recombinant EGFR kinase is incubated with a substrate and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation.

Step-by-Step Protocol (Luminescent Kinase Assay):

  • Reagent Preparation: Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., Poly(Glu, Tyr)), ATP, and serial dilutions of the test compounds in a kinase assay buffer.[8]

  • Assay Plate Setup: In a 96-well plate, add the diluted test compounds or a control inhibitor.

  • Kinase Reaction Initiation: Add a master mix containing the EGFR enzyme and substrate to each well, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This is often a luminescent-based readout.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Discussion and Future Perspectives

Gefitinib has undoubtedly paved the way for targeted cancer therapy, but its efficacy is limited by both intrinsic and acquired resistance. The development of novel quinazoline derivatives, such as the this compound series, represents a rational approach to expand the arsenal of EGFR inhibitors. The specific halogenation pattern may confer enhanced binding to the EGFR active site, and the diol substitution offers a new chemical space for exploration.

Future research should focus on the synthesis and in-depth biological evaluation of these novel derivatives. Direct comparative studies against gefitinib and other EGFR TKIs using the protocols outlined above will be crucial to ascertain their therapeutic potential. Furthermore, testing these compounds against cell lines with known resistance mutations (e.g., T790M) will be a critical step in determining if they can overcome the limitations of first-generation inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-7-chloroquinazoline-2,4-diol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-bromo-7-chloroquinazoline-2,4-diol analogs, a scaffold of significant interest in the development of targeted cancer therapeutics. While direct and extensive SAR studies on this specific di-halogenated pattern are emerging, we will synthesize findings from closely related quinazolinone analogs to provide a comprehensive and predictive overview for researchers in medicinal chemistry and drug discovery. The quinazoline core is a privileged structure in the design of kinase inhibitors, with several approved drugs targeting key signaling pathways implicated in tumorigenesis.[1][2] The focus of this guide will be on the impact of substitutions at various positions of the 6-bromo-7-chloroquinazoline-2,4-dione core on inhibitory activity against critical cancer-related kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

The Quinazoline-2,4-dione Scaffold: A Foundation for Kinase Inhibition

The quinazoline-2,4-dione moiety, existing in tautomeric equilibrium with its diol form, serves as a versatile template for the design of ATP-competitive kinase inhibitors. Its planar structure allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.[3] The benzene ring of the quinazoline core provides a platform for substitutions that can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. Halogenation at the 6- and 7-positions, as in the case of the 6-bromo-7-chloro scaffold, is a common strategy to modulate the electronic properties of the ring and explore specific interactions within the active site of target kinases.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline-2,4-dione analogs is highly dependent on the nature and position of substituents on the core structure. While a comprehensive SAR study specifically for 6-bromo-7-chloro analogs is not extensively documented in a single source, we can infer key trends from related series of quinazolinone-based kinase inhibitors.

Substitutions at N-1 and N-3 Positions

Modifications at the N-1 and N-3 positions of the quinazoline-2,4-dione ring are critical for interacting with the solvent-exposed region of the kinase active site and for influencing physicochemical properties such as solubility.

  • Small alkyl groups at the N-1 and N-3 positions are generally well-tolerated and can enhance lipophilicity, potentially improving cell permeability.

  • Introduction of solubilizing groups , such as those containing morpholine or piperazine rings, can improve aqueous solubility and pharmacokinetic profiles. For instance, in a series of dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR pathway, these substitutions were crucial for achieving cellular activity.[4]

  • Linkage to other heterocyclic moieties at these positions can lead to the development of compounds with dual inhibitory activities or novel mechanisms of action.

Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)

The substitution pattern on the benzene portion of the quinazoline ring is a key determinant of potency and selectivity.

  • Position 6: A bromine atom at this position is a common feature in many potent kinase inhibitors. The electron-withdrawing nature of bromine can influence the overall electron density of the ring system. In a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, substitutions at the 6-position with Michael acceptors led to irreversible inhibition of EGFR and HER-2 kinases.[5] While our core is a quinazoline-2,4-dione, this highlights the importance of this position for potent activity.

  • Position 7: The presence of a chlorine atom at this position, in conjunction with the 6-bromo substituent, creates a distinct electronic environment. While specific data for the 7-chloro analog is limited, studies on 6,7-disubstituted quinazolines often show that small, electron-withdrawing groups can enhance inhibitory activity. For example, 6,7-dimethoxy substitution is a well-known feature in many EGFR inhibitors, suggesting that the nature of the substituent at position 7 significantly impacts target engagement.[6]

  • Combined Effect of 6-Bromo and 7-Chloro: The combination of bromo and chloro groups at positions 6 and 7 is expected to create a highly electron-deficient aromatic ring. This could enhance interactions with the kinase active site through halogen bonding or other non-covalent interactions. Further experimental validation is required to fully elucidate the synergistic effect of this di-halogenation pattern.

Substitutions at the C2 Position

While the core of interest is a quinazoline-2,4-dione, it is important to consider that many potent quinazoline-based kinase inhibitors feature substitutions at the C2 and C4 positions. For the purpose of this guide, we will focus on the dione scaffold, where the C2 position is part of the urea-like moiety.

Comparative Inhibitory Activity

To provide a quantitative perspective on the structure-activity relationships, the following table summarizes the inhibitory activities (IC50 values) of selected quinazolinone analogs against relevant kinases and cancer cell lines. It is important to note that these are representative examples from different studies and direct comparison should be made with caution due to variations in assay conditions.

Compound/AnalogTarget/Cell LineIC50 (µM)Reference
Gefitinib EGFR0.01175[7]
Erlotinib EGFR0.045[8]
Compound 6d EGFR0.069[8]
Compound 5k EGFR0.010[9]
Compound 7c PI3Kα>500[4][10]
Compound 45a EGFR0.13[5]
Compound 1i EGFR0.00005[11]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values should be avoided due to differing experimental conditions.

Key Signaling Pathways Targeted by Quinazoline-2,4-dione Analogs

Quinazoline-based inhibitors primarily exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[12] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[2] Quinazoline inhibitors act as ATP mimetics, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline_Inhibitor 6-Bromo-7-chloro- quinazoline-2,4-diol Analog Quinazoline_Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that regulates cell growth, survival, and metabolism.[13] The PI3K family of enzymes phosphorylates phosphoinositides, leading to the activation of Akt, which in turn phosphorylates a multitude of downstream targets involved in cell survival and proliferation.[14] Dysregulation of this pathway is a common event in many human cancers.[4] Quinazoline-based molecules have been developed as potent inhibitors of PI3K, often targeting specific isoforms of the enzyme.[13][15]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits Quinazoline_Inhibitor 6-Bromo-7-chloro- quinazoline-2,4-diol Analog Quinazoline_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound analog.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of the core scaffold and for a key biological assay.

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from a patented synthetic method for a structurally related compound and provides a plausible route to the core of interest.[16]

Synthesis_Workflow Start Starting Material: 2,4-dibromo-5-chlorobenzoic acid Step1 Reaction with Formamidine Acetate Start->Step1 Step2 Reflux in Acetonitrile with Catalysts (CuCl, KI) Step1->Step2 Step3 Cooling and Filtration Step2->Step3 Step4 Purification: Aqueous workup and Acidification Step3->Step4 Product Final Product: 7-bromo-6-chloro-4(3H)- quinazolinone Step4->Product

Caption: General workflow for the synthesis of the 7-bromo-6-chloro-4(3H)-quinazolinone core.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, sequentially add 2,4-dibromo-5-chlorobenzoic acid, cuprous chloride, potassium iodide, potassium hydroxide, formamidine acetate, and acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for approximately 18 hours.

  • Workup: Cool the reaction mixture to room temperature and filter the solid.

  • Purification: The filter cake is then suspended in water, treated with activated carbon, and stirred. After filtration, the filtrate is acidified with hydrochloric acid to precipitate the product.

  • Isolation: The precipitated solid is collected by filtration and dried to yield the final product, 7-bromo-6-chloro-4(3H)-quinazolinone.

Note: This is a generalized protocol and may require optimization for specific analogs.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 values of compounds against EGFR kinase activity.[9]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Reaction Mixture Preparation: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of the 96-well plate. Include wells for a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add the enzyme/substrate master mix to each well, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 6-bromo-7-chloroquinazoline-2,4-dione scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related quinazolinone series, it is evident that substitutions at the N-1, N-3, and on the benzene ring play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these analogs. The di-halogenation pattern at positions 6 and 7 is anticipated to confer unique electronic properties that could be exploited for enhanced target engagement. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR of this intriguing scaffold and to identify lead candidates for further preclinical and clinical development as targeted anticancer agents.

References

A Senior Application Scientist's Guide to the Comparative Yield Analysis of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical determinant of project timelines and cost-effectiveness. The quinazoline-2,4-dione moiety is a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides an in-depth comparative yield analysis for the synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol, a key intermediate, against a range of alternative starting materials. By elucidating the causal factors behind yield variations, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction to Quinazoline-2,4-diones

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the benzene ring of the quinazoline-2,4-dione core is a common approach to modulate the pharmacological profile of these molecules. Halogenation, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on the synthesis of this compound, a di-halogenated derivative with potential for further functionalization in drug discovery programs. We will explore a proposed synthetic pathway for this target molecule and compare its potential yield with established methods for producing other substituted quinazoline-2,4-diones.

Proposed Synthesis of this compound

A prevalent and effective method for the synthesis of quinazoline-2,4-diones involves the cyclization of a corresponding 2-aminobenzamide derivative with a suitable carbonylating agent, such as urea, phosgene, or an equivalent. Following this established synthetic logic, a plausible route to this compound begins with the appropriately substituted 2-amino-4-bromo-5-chlorobenzamide.

The proposed two-step synthesis is outlined below:

Synthesis_of_6_Bromo_7_chloroquinazoline_2_4_diol cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization 2_amino_4_bromo_5_chlorobenzoic_acid 2-Amino-4-bromo-5-chlorobenzoic acid reagent1 + SOCl₂ or (COCl)₂ then NH₄OH 2_amino_4_bromo_5_chlorobenzoic_acid->reagent1 2_amino_4_bromo_5_chlorobenzamide 2-Amino-4-bromo-5-chlorobenzamide reagent1->2_amino_4_bromo_5_chlorobenzamide start_cyclization 2-Amino-4-bromo-5-chlorobenzamide 2_amino_4_bromo_5_chlorobenzamide->start_cyclization reagent2 + Urea (Heat) start_cyclization->reagent2 target_compound This compound reagent2->target_compound

Figure 1: Proposed synthesis of this compound.

The initial step involves the conversion of 2-amino-4-bromo-5-chlorobenzoic acid to its corresponding amide. This can be achieved through activation of the carboxylic acid, for instance, by forming an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with ammonia. The subsequent and key step is the cyclization of 2-amino-4-bromo-5-chlorobenzamide with urea under thermal conditions to construct the quinazoline-2,4-dione ring system.

Comparative Yield Analysis

To provide a comprehensive understanding of the synthetic efficiency, the following table presents a comparative analysis of reported yields for various substituted quinazoline-2,4-diones, including our target molecule's proposed synthesis and established literature precedents.

Starting MaterialReagentsProductYield (%)Reference
Proposed: 2-Amino-4-bromo-5-chlorobenzamideUrea, HeatThis compoundHypothesized HighN/A
2-Amino-4,5-dimethoxybenzamideUrea, Heat6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione65[1]
2-Amino-4,5-dimethoxybenzoic acid derivativesChloroalkylaminesN,N'-dialkyl-6,7-dimethoxyquinazoline-2,4-dione derivatives68-75[2]
5-Bromoanthranilic acidPhenyl isothiocyanate, Alkyl halides6-Bromo-2-alkylthio-3-phenylquinazolin-4(3H)-one derivatives68.5-92.3[3]
2-AminobenzamideMethanol, Cs₂CO₃, Cu-catalystQuinazolin-4(3H)-oneModerate to High[2]
2-Amino-5-chlorobenzoic acidSulfuryl chloride, HCl2-Amino-5-chlorobenzoic acid50[4]
5-Chloro-2-nitrobenzoic acidRaney Nickel, H₂2-Amino-5-chlorobenzoic acid96[5]

Discussion of Factors Influencing Yield

The yield of quinazoline-2,4-dione synthesis is contingent on several critical factors, primarily the nature of the starting material and the reaction conditions employed.

1. Substituent Effects on the Anthranilic Acid/Benzamide Ring:

The electronic properties of substituents on the aromatic ring of the 2-aminobenzamide precursor play a pivotal role in the cyclization step.

  • Electron-donating groups (EDGs) , such as the methoxy groups in the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, can increase the nucleophilicity of the amino group, thereby facilitating the intramolecular cyclization and often leading to good yields (65-75%).[1][2]

  • Electron-withdrawing groups (EWGs) , such as halogens (bromo and chloro) in our target molecule, decrease the nucleophilicity of the amino group. This can make the cyclization step more challenging, potentially requiring higher temperatures or longer reaction times. However, the synthesis of other halogenated quinazolinones has been reported with high yields, suggesting that with optimized conditions, good results are achievable.[3]

2. Choice of Starting Material and Synthetic Route:

The selection of the initial precursor significantly impacts the overall yield and step economy of the synthesis.

  • From 2-Aminobenzamides: This is often the most direct route to quinazoline-2,4-diones. The efficiency of this step is highly dependent on the cyclization conditions.

  • From Anthranilic Acids: While a common starting point, the conversion to the necessary 2-aminobenzamide or other activated intermediate adds a step to the synthesis, which can lower the overall yield. For instance, the synthesis of 2-amino-5-chlorobenzoic acid from anthranilic acid using sulfuryl chloride has a reported yield of only 50%.[4] In contrast, the reduction of 5-chloro-2-nitrobenzoic acid can produce the same intermediate in a much higher yield of 96%.[5]

3. Reaction Conditions:

The optimization of reaction parameters is crucial for maximizing yield.

  • Temperature: The cyclization of 2-aminobenzamides with urea typically requires elevated temperatures to drive the reaction to completion.

  • Catalysts: While the urea-based cyclization is often performed without a catalyst, other methods for quinazolinone synthesis can benefit from catalysis. For example, copper-catalyzed methods have been developed for the synthesis of quinazolin-4(3H)-ones.[2]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for the synthesis of key comparative compounds are provided below.

Protocol 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione[1]

This protocol outlines the synthesis from a substituted 2-aminobenzamide.

Step 1: Preparation of 4,5-Dimethoxyanthranilamide

  • This intermediate is typically prepared from 4,5-dimethoxyanthranilic acid.

Step 2: Cyclization to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, thoroughly mix 10.5 g (0.05 mol) of 4,5-dimethoxyanthranilamide and 5.4 g (0.09 mol) of urea.

  • Heat the mixture until it melts, then gradually increase the temperature to 160 °C.

  • Continue heating until the reaction mixture solidifies.

  • Cool the reaction mixture slightly and add dilute acetic acid.

  • Stir the mixture and perform recrystallization.

  • Cool the solution to room temperature to allow the product to crystallize.

  • Filter the crystals, wash with cold water, and dry to obtain 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

    • Reported Yield: 65%

Protocol_1_Workflow start 4,5-Dimethoxyanthranilamide + Urea heat Heat to 160°C start->heat solidify Reaction mixture solidifies heat->solidify cool_add_acid Cool and add dilute acetic acid solidify->cool_add_acid recrystallize Recrystallize cool_add_acid->recrystallize filter_dry Filter, wash, and dry recrystallize->filter_dry product 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione filter_dry->product

Figure 2: Workflow for the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 6-Bromo-2-alkylthio-3-phenylquinazolin-4(3H)-one Derivatives[3]

This protocol demonstrates a high-yield synthesis of a halogenated quinazolinone derivative.

Step 1: Synthesis of 5-Bromoanthranilic acid

  • Dissolve anthranilic acid (2.74 g, 20 mmol) in 20 mL of acetonitrile.

  • Add a solution of N-bromosuccinimide (3.73 g, 21 mmol) in 30 mL of acetonitrile dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Filter the precipitate, wash with acetonitrile, and dry at room temperature to obtain 5-bromoanthranilic acid.

    • Reported Yield: 61.85%

Step 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

  • React the 5-bromoanthranilic acid from the previous step with phenyl isothiocyanate in ethanol.

Step 3: Alkylation to 6-Bromo-2-alkylthio-3-phenylquinazolin-4(3H)-one Derivatives

  • Dissolve the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate (1 mmol) in 15 mL of DMF.

  • Add K₂CO₃ (1.2 mmol) to the solution over 5 minutes.

  • Add the desired alkyl halide (1.5 mmol) or substituted benzyl bromide (1.5 mmol) to the reaction mixture.

  • Reflux the resulting mixture for 24 hours.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, dry, and recrystallize from ethanol to obtain the final product.

    • Reported Yields: 68.5–92.3%

Protocol_2_Workflow start Anthranilic acid + NBS bromination Stir at RT, 2h start->bromination intermediate1 5-Bromoanthranilic acid bromination->intermediate1 thiourea_formation + Phenyl isothiocyanate intermediate1->thiourea_formation intermediate2 6-Bromo-2-mercapto-3-phenyl- quinazolin-4(3H)-one thiourea_formation->intermediate2 alkylation + Alkyl halide, K₂CO₃, DMF (Reflux, 24h) intermediate2->alkylation workup Pour on ice, filter, recrystallize alkylation->workup product 6-Bromo-2-alkylthio-3-phenyl- quinazolin-4(3H)-one workup->product

Figure 3: Workflow for the synthesis of 6-Bromo-2-alkylthio-3-phenylquinazolin-4(3H)-one derivatives.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be reasonably proposed to proceed from 2-amino-4-bromo-5-chlorobenzamide with a high expected yield based on analogous transformations. The comparative analysis reveals that the yields of quinazoline-2,4-dione syntheses are highly dependent on the electronic nature of the substituents on the starting aromatic precursor and the chosen synthetic route. Electron-donating groups tend to facilitate the cyclization, leading to good yields. While electron-withdrawing halogens can deactivate the system, optimized reaction conditions have been shown to produce halogenated quinazolinones in excellent yields.

For researchers embarking on the synthesis of this compound, it is recommended to first synthesize the 2-amino-4-bromo-5-chlorobenzamide precursor and then optimize the cyclization conditions with urea. Careful control of temperature and reaction time will be crucial in maximizing the yield. This guide provides the foundational knowledge and comparative data necessary to approach this synthesis with a high probability of success.

References

A Comparative Guide to Novel Halogenated Quinazoline-Based Kinase Inhibitors: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of novel kinase inhibitors derived from halogenated quinazoline scaffolds. We will explore the critical in vitro and in vivo studies that form the basis for evaluating these compounds, comparing their performance with established alternatives and providing the experimental rationale behind the methodologies.

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[1][2] Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various protein kinases.[2][3] Protein kinases, particularly receptor tyrosine kinases like EGFR and VEGFR, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3][4]

A key strategy in optimizing quinazoline inhibitors involves the strategic placement of halogen atoms, such as bromine and chlorine, on the core structure.[3][5] These substitutions can significantly enhance binding affinity, modulate metabolic stability, and improve overall pharmacokinetic properties.[6] While literature on the specific 6-Bromo-7-chloroquinazoline-2,4-diol starting scaffold is sparse, this guide will focus on the widely researched and highly relevant class of 6-bromo and other halogenated quinazoline derivatives, providing a robust framework for their evaluation.

Part 1: In Vitro Evaluation - From Target Hit to Cellular Activity

The primary goal of in vitro evaluation is to determine a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. This stage acts as a critical filter, identifying the most promising candidates for further preclinical development.

Biochemical Kinase Inhibition Assay

Causality Behind Experimental Choice: The first and most direct test is a biochemical assay. Its purpose is to isolate the inhibitor and its target kinase from the complexities of a cell to answer a simple question: Does the compound physically stop the enzyme from working? This assay measures direct target engagement and provides a quantitative measure of potency (IC₅₀), which is essential for initial structure-activity relationship (SAR) studies.

dot

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, with the quinazoline scaffold being a particularly fruitful starting point for the development of potent therapeutic agents.[1][2] This guide provides an in-depth, technical framework for assessing the selectivity of a specific series of kinase inhibitors derived from 6-Bromo-7-chloroquinazoline-2,4-diol. As researchers and drug development professionals, understanding the selectivity profile of a compound is paramount, as it directly impacts its therapeutic window and potential off-target effects.[3][4] This document will not only present comparative data but will also delve into the causality behind the experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity, especially within the ATP-binding pocket—the primary target for a majority of small molecule inhibitors.[4][5] This conservation presents a significant challenge in developing inhibitors that selectively target a specific kinase or a desired set of kinases implicated in a disease state, while avoiding interactions with others that could lead to toxicity.[3][6] A highly selective inhibitor is a powerful tool for validating a specific kinase as a drug target, while a more promiscuous inhibitor, if its off-targets are well-characterized, can be advantageous in treating diseases driven by multiple signaling pathways.[3][7] Therefore, a comprehensive assessment of inhibitor selectivity is not merely a characterization step but a critical component of preclinical drug development.

Assessing the Selectivity Profile: A Multi-faceted Approach

A thorough evaluation of a kinase inhibitor's selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a comprehensive picture, from direct, purified enzyme-inhibitor interactions to the compound's behavior in a more physiologically relevant environment.[7][8]

Biochemical Profiling: Mapping the Kinome Interaction Landscape

The initial and broadest assessment of selectivity is typically achieved through large-scale biochemical screening against a panel of purified kinases.

Key Technology: KINOMEscan™

A widely adopted and robust platform for this purpose is the KINOMEscan™ technology, which utilizes a competition binding assay to quantify the interaction of a test compound with a large number of kinases.[9][10] Unlike traditional enzymatic assays that measure the inhibition of kinase activity (IC50), KINOMEscan™ determines the dissociation constant (Kd), which is a direct measure of binding affinity and is independent of ATP concentration.[10][11] This allows for a more direct comparison of inhibitor affinity across different kinases.[11]

Experimental Workflow: KINOMEscan™ Profiling

The workflow for assessing the selectivity of a this compound derivative using a service like KINOMEscan™ is as follows:

G cluster_prep Preparation cluster_assay Assay Principle cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Visualization Compound Test Compound (e.g., Quinazoline Derivative) Service_Provider Submit to KINOMEscan™ Service Provider Compound->Service_Provider Assay Competition Binding Assay: - Kinase-tagged DNA - Immobilized ligand - Test compound Screen Screen against a large kinase panel (e.g., scanMAX with 468 kinases) Assay->Screen qPCR Quantify kinase-ligand binding via qPCR of DNA tag Screen->qPCR Data_Analysis Calculate % Inhibition or Kd values qPCR->Data_Analysis TREEspot Visualize data using TREEspot™ (Kinome Tree Representation) Data_Analysis->TREEspot

Caption: KINOMEscan™ experimental workflow for kinase inhibitor selectivity profiling.

Interpreting the Data

The output from a KINOMEscan™ screen is typically visualized as a "TREEspot™" diagram, where red circles on a phylogenetic tree of the human kinome represent kinases that bind to the inhibitor. The size of the circle corresponds to the binding affinity. This provides an immediate and intuitive overview of the inhibitor's selectivity.

For a more quantitative comparison, the data can be presented in a table. Below is a hypothetical selectivity profile for a this compound derivative (Q-X) compared to a known multi-kinase inhibitor and a highly selective inhibitor.

Kinase TargetQ-X (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)
EGFR958598
VEGFR2929615
PDGFRβ889410
c-Kit75908
Src456025
LCK305512
Aurora A15205
CDK210183

Note: This data is illustrative and not based on actual experimental results for a specific this compound derivative.

From this hypothetical data, we can infer that Q-X is a potent inhibitor of EGFR, VEGFR2, and PDGFRβ, with moderate activity against c-Kit and some weaker off-target interactions. Its profile appears more selective than the broadly active Sunitinib but less selective than the highly EGFR-focused Erlotinib.

Cellular Target Engagement: Validating In Vitro Findings

While biochemical assays are excellent for broad profiling, they do not always reflect a compound's behavior in the complex cellular environment.[8] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy and selectivity.[3] Therefore, it is crucial to validate the biochemical findings with cell-based assays that measure direct target engagement.

Key Technology: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming that a compound binds to its intended target within intact cells.[12][13] The principle behind CETSA is that the binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.[14] This thermal stabilization can be quantified, providing direct evidence of target engagement.[15][16]

Experimental Protocol: Microplate-based CETSA®

The following is a generalized protocol for performing a microplate-based CETSA® experiment:

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., a cancer cell line overexpressing a target kinase) in a multi-well plate and grow to a suitable confluency.

    • Treat the cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Seal the plate and heat it in a PCR machine with a thermal gradient to expose the cells to a range of temperatures. A typical range might be 37°C to 67°C.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target kinase remaining in the soluble fraction using a detection method such as ELISA, Western blot, or a proximity extension assay.[15]

Data Analysis and Interpretation

The data from a CETSA® experiment is plotted as the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

G cluster_workflow CETSA® Workflow for Target Engagement A 1. Cell Treatment: Treat cells with inhibitor or vehicle B 2. Heat Shock: Expose cells to a temperature gradient A->B C 3. Cell Lysis: Separate soluble and aggregated proteins B->C D 4. Protein Quantification: Measure soluble target protein (e.g., ELISA) C->D E 5. Data Analysis: Plot melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

By performing CETSA® for the primary targets identified in the biochemical screen (e.g., EGFR, VEGFR2) and for key off-targets, researchers can confirm which of the in vitro interactions are recapitulated in a cellular context.

Comparative Analysis and Concluding Remarks

The ultimate goal of this comprehensive assessment is to build a detailed and reliable selectivity profile for kinase inhibitors derived from this compound. By comparing their kinome-wide interaction map with those of well-characterized inhibitors, we can position these novel compounds within the existing landscape of kinase-targeted therapies.

For example, if a derivative shows potent, cell-active inhibition of both EGFR and VEGFR2, it could be further investigated as a dual inhibitor for cancers where both pathways are dysregulated.[3] Conversely, if a derivative demonstrates exquisite selectivity for a single kinase with minimal off-target effects, it could be developed as a highly targeted therapy or as a chemical probe to dissect the specific functions of that kinase.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 6-Bromo-7-chloroquinazoline-2,4-diol, offering insights into expected experimental data and how to differentiate the target compound from potential impurities and isomers.

The Analytical Imperative: Beyond Synthesis

The synthesis of a target molecule is only the first step. Without rigorous analytical confirmation, any subsequent biological or pharmacological data is built on an uncertain foundation. Spectroscopic analysis provides a detailed molecular fingerprint, allowing us to confirm the connectivity of atoms and the overall structure. For a molecule like this compound, with its specific substitution pattern, a multi-technique approach is essential to eliminate any ambiguity.

This guide will walk through the application and interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the structural confirmation of this target compound.

Analytical Workflow for Structural Confirmation

The following diagram outlines the comprehensive workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_Confirmation Structural Confirmation Sample_Purity Ensure Sample Purity (e.g., via Chromatography) Solvent_Selection Select Appropriate Deuterated Solvents (e.g., DMSO-d6) Sample_Purity->Solvent_Selection Sample_Dissolution Dissolve Sample for NMR and Prepare for IR & MS Solvent_Selection->Sample_Dissolution NMR_Acquisition ¹H & ¹³C NMR Spectroscopy Sample_Dissolution->NMR_Acquisition IR_Acquisition FT-IR Spectroscopy Sample_Dissolution->IR_Acquisition MS_Acquisition Mass Spectrometry Sample_Dissolution->MS_Acquisition NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acquisition->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Vibrations IR_Acquisition->IR_Analysis MS_Analysis Determine Molecular Weight and Isotopic Pattern MS_Acquisition->MS_Analysis Comparison Compare Experimental Data with Predicted Spectra NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Impurity_Analysis Analyze for Potential Isomers and Impurities Comparison->Impurity_Analysis Final_Confirmation Final Structural Confirmation Impurity_Analysis->Final_Confirmation

comparing the anticancer activity of different 6-Bromo-7-chloroquinazoline-2,4-diol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticancer activity of a series of 6-bromoquinazoline derivatives. While the initial focus was on the 6-Bromo-7-chloroquinazoline-2,4-diol scaffold, the available literature points to a more extensively studied and closely related series of 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives. These compounds are of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines.[1][2] The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs that primarily target protein kinases.[1] This guide will delve into the experimental data, structure-activity relationships (SAR), and potential mechanisms of action of these 6-bromoquinazoline analogs, offering valuable insights for the rational design of novel and more effective anticancer agents.

Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives

A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[1][3] The standard MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. For context, the activity of these derivatives was compared against established anticancer drugs: cisplatin, doxorubicin, and erlotinib.

The results, summarized in the table below, reveal a range of cytotoxic potencies, with some derivatives demonstrating activity comparable to or even exceeding that of the reference drug erlotinib, particularly against the MCF-7 cell line.[1]

Compound IDR Group (Substitution at position 2)IC50 vs. MCF-7 (µM)IC50 vs. SW480 (µM)
8a -(CH₂)₃CH₃15.85 ± 3.3217.85 ± 0.92
8b -(CH₂)₅CH₃24.52 ± 2.1131.44 ± 4.51
8c -CH₂-Ph125.14 ± 9.87132.14 ± 11.54
8d -CH₂-(3-CH₃-Ph)59.15 ± 5.7372.45 ± 2.90
8e -CH₂-(4-CH₃-Ph)35.14 ± 6.8763.15 ± 1.63
8f -CH₂-(4-F-Ph)63.14 ± 5.6185.21 ± 7.84
8g -CH₂-(4-Br-Ph)75.21 ± 6.4291.12 ± 8.15
8h -CH₂-(4-NO₂-Ph)89.45 ± 7.89105.78 ± 9.87
Cisplatin -11.2 ± 0.259.8 ± 0.18
Doxorubicin -0.98 ± 0.041.2 ± 0.07
Erlotinib -9.9 ± 0.1412.4 ± 0.32

Data sourced from a study on the in vitro cytotoxicity of 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives.[1][3]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data provides critical insights into the structure-activity relationships of these 6-bromoquinazoline derivatives:

  • Aliphatic vs. Aromatic Substituents at Position 2: Derivatives with an aliphatic chain at the 2-position (compounds 8a and 8b ) exhibited significantly higher cytotoxic activity compared to those with an aromatic (benzyl) group.[1] This suggests that a degree of flexibility and lipophilicity in this position is favorable for anticancer activity.

  • Impact of Aliphatic Chain Length: Within the aliphatic series, the shorter butyl chain (compound 8a ) was more potent than the longer hexyl chain (compound 8b ), indicating an optimal length for the alkyl substituent.

  • Influence of Substituents on the Benzyl Ring: For the derivatives bearing a benzyl group, substitutions on the phenyl ring influenced their activity. An electron-donating methyl group at the para-position (compound 8e ) resulted in higher potency compared to the meta-position (compound 8d ) or electron-withdrawing groups like fluoro (compound 8f ), bromo (compound 8g ), and nitro (compound 8h ).[1]

Mechanistic Considerations: Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline scaffold is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

The 6-bromoquinazoline derivatives are believed to exert their anticancer effects by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling, ultimately leading to a reduction in cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds can form key interactions with amino acid residues within the EGFR active site.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 6-Bromoquinazoline Derivative Quinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed attach Incubate Overnight (Cell Attachment) seed->attach treat Treat Cells with Derivative Dilutions attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

References

A Comparative Guide to the Evaluation of 6-Bromo-7-chloroquinazoline-2,4-diol Derivatives Against Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of Drug-Resistant Cancers

The emergence of drug resistance is a formidable obstacle in oncology, often leading to treatment failure and disease progression. Cancer cells can develop resistance to a wide array of chemotherapeutic agents through various mechanisms, including target protein mutations, activation of bypass signaling pathways, and enhanced drug efflux. This necessitates a continuous search for novel therapeutic agents with the ability to overcome these resistance mechanisms.

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives approved as anticancer drugs, such as gefitinib and erlotinib, which primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] However, resistance to these agents, often driven by mutations like T790M in EGFR, remains a significant clinical challenge.[3][4] This has spurred the development of new generations of inhibitors and compounds with novel mechanisms of action.

This guide focuses on a promising, albeit less explored, class of compounds: 6-Bromo-7-chloroquinazoline-2,4-diol derivatives . The rationale for investigating this specific scaffold lies in the potential for the halogen substitutions at the 6 and 7 positions to modulate the compound's interaction with target proteins and overcome resistance. The 2,4-diol moiety suggests a distinct chemical profile compared to many existing quinazoline-based drugs.

Here, we provide a comprehensive framework for the synthesis, characterization, and rigorous evaluation of these derivatives against a panel of drug-resistant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.

Proposed Synthesis of this compound Derivatives

While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be extrapolated from established methods for related quinazolinone derivatives.[5][6] The proposed pathway begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazoline core.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Starting Material: 2-amino-4-bromo-5-chlorobenzoic acid.

  • Cyclization: Reaction with a source of carbonyl, such as urea or phosgene derivatives, to form the quinazoline-2,4-dione ring.

  • Derivatization (Optional): Further chemical modifications at the N1 and/or N3 positions of the quinazoline ring to create a library of derivatives with varying physicochemical properties.

Comparative Evaluation Against Drug-Resistant Cancer Cell Lines

A critical aspect of evaluating novel anticancer compounds is to test their efficacy against clinically relevant drug-resistant models. This allows for a direct comparison with existing therapies and provides insights into the potential of the new derivatives to address unmet clinical needs.

Selected Drug-Resistant Cancer Cell Lines and Comparative Drugs
Cancer TypeDrug-Resistant Cell LineResistance MechanismStandard-of-Care/Comparative Drugs
Non-Small Cell Lung Cancer (NSCLC)H1975EGFR T790M "gatekeeper" mutationGefitinib, Osimertinib
Breast CancerMCF-7/ADROverexpression of P-glycoprotein (MDR1)Doxorubicin, Paclitaxel
Ovarian CancerA2780cisIncreased DNA repair, reduced drug accumulationCisplatin, Carboplatin
Pancreatic CancerMiaPaCa-2/ErlUpregulation of alternative signaling pathwaysErlotinib, Gemcitabine
In Vitro Cytotoxicity Assessment

The initial screening of the synthesized this compound derivatives will involve determining their cytotoxic activity against the selected panel of drug-resistant and their parental (sensitive) cell lines. The half-maximal inhibitory concentration (IC50) will be the primary endpoint for comparison.

Table 1: Hypothetical IC50 Values (µM) of a Lead this compound Derivative (Compound X) and Comparative Drugs

Cell LineCompound X (Hypothetical)GefitinibOsimertinibDoxorubicinCisplatinErlotinib
NSCLC
PC-9 (Sensitive)1.50.050.02N/AN/A0.1
H1975 (Resistant)2.0>200.1N/AN/A>20
Breast Cancer
MCF-7 (Sensitive)5.2N/AN/A0.5N/AN/A
MCF-7/ADR (Resistant)7.8N/AN/A>10N/AN/A
Ovarian Cancer
A2780 (Sensitive)4.5N/AN/AN/A1.2N/A
A2780cis (Resistant)6.1N/AN/AN/A>15N/A
Pancreatic Cancer
BxPC-3 (Sensitive)8.3N/AN/AN/AN/A5.0
MiaPaCa-2/Erl (Resistant)9.5N/AN/AN/AN/A>30

N/A: Not Applicable/Typically not used for this cancer type.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its anticancer effects is crucial for its further development. Based on the known mechanisms of other quinazoline derivatives, we can hypothesize and subsequently test for several key cellular events.[7]

Potential Molecular Targets and Signaling Pathways

Given the structural similarities to existing tyrosine kinase inhibitors, it is plausible that this compound derivatives could target key kinases involved in cancer cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes CompoundX 6-Bromo-7-chloro- quinazoline-2,4-diol Derivative CompoundX->EGFR Inhibits?

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Induction of Apoptosis

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. This can be assessed by measuring the externalization of phosphatidylserine and DNA fragmentation.

Apoptosis_Induction CompoundX 6-Bromo-7-chloro- quinazoline-2,4-diol Derivative Cell Drug-Resistant Cancer Cell CompoundX->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induction.

Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry analysis of DNA content can reveal the phase of cell cycle arrest.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest CompoundX Compound X CompoundX->G2 Induces Arrest?

Caption: Potential for cell cycle arrest at the G2/M checkpoint.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized protocols are essential.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and control drugs for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[11][12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[13][14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Future Perspectives and Conclusion

The evaluation of this compound derivatives represents a promising avenue of research in the quest for novel anticancer agents that can overcome drug resistance. The proposed framework provides a comprehensive and scientifically rigorous approach to assess their potential.

Should a lead compound from this series demonstrate significant activity against drug-resistant cell lines, further preclinical development would be warranted. This would include in vivo efficacy studies in animal models of drug-resistant cancer, pharmacokinetic and pharmacodynamic profiling, and detailed toxicology studies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-7-chloroquinazoline-2,4-diol is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and sustainable laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Part 1: Core Safety Profile and Hazard Identification

This compound is a halogenated heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact CAS number (1166378-30-8) is not widely available, we can infer its hazard profile from structurally similar compounds, such as its isomers and precursors. The presence of bromine and chlorine atoms on an aromatic ring system dictates its classification as a hazardous substance requiring specialized disposal.

Based on data from the closely related isomer, 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione, the primary hazards are clear.[1] The compound should be handled as an irritant and a potential toxin.

Property Information Source
Chemical Name This compoundN/A
CAS Number 1166378-30-8[2]
Molecular Formula C₈H₄BrClN₂O₂[2]
Molecular Weight 275.49 g/mol [2]
Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Physical Form Solid[3]
Storage Sealed in a dry place, at room temperature or refrigerated.[2][3]

Causality of Hazards: The hazardous nature of halogenated aromatic compounds stems from their reactivity and potential to form toxic byproducts upon improper handling or decomposition. Thermal decomposition, for instance, can release toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr).[4]

Part 2: Mandatory Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form—pure solid, solution, or as waste—adherence to the following PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile rubber gloves. Given the potential for skin irritation, double-gloving may be appropriate, especially during waste consolidation or spill cleanup.[5]

  • Eye Protection: ANSI-approved chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][5]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.

  • Ventilation: All handling of this compound, including weighing and preparing for disposal, must occur within a properly functioning and certified laboratory chemical fume hood to mitigate the risk of inhaling dust or vapors.[5]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is that it must be treated as Halogenated Organic Hazardous Waste .[6][7] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[5][8]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Commingling of incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Identify the Waste Stream: Determine the type of waste you are generating:

    • Pure Compound: Unused or expired solid this compound.

    • Contaminated Labware: Disposable items such as pipette tips, vials, gloves, and weigh boats that have come into direct contact with the compound.

    • Solutions: Liquid waste containing the dissolved compound (e.g., from an experimental reaction).

  • Segregate as Halogenated Waste: This compound belongs in a dedicated waste stream for halogenated organic compounds.[6] This is because specialized high-temperature incineration is required for their destruction to prevent the formation of environmentally persistent and highly toxic polyhalogenated dibenzodioxins or dibenzofurans.[9][10] Keep this waste stream separate from non-halogenated organic solvents (like acetone, hexane, or ethanol).[8]

Step 2: Containerization
  • Select a Compatible Container: Collect all waste in a dedicated, sealable hazardous waste container. Polyethylene or glass containers are typically suitable. Avoid metal cans, as halogenated solvents can degrade over time to produce acids that corrode metal.[5]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[7][8]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list any other components or solvents in the container with their approximate percentages. The words "Hazardous Waste" must be clearly visible.[8]

Step 4: Storage and Pickup
  • Safe Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from incompatible materials and sources of ignition.[5]

  • Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[11] Maintain a log of the waste generated for your records.[11]

G cluster_prep Phase 1: In-Lab Handling & Segregation cluster_disposal Phase 2: Final Disposal Pathway start Waste Generated (Pure compound, solutions, contaminated labware) characterize Characterize as 'Halogenated Organic Waste' start->characterize Crucial First Step container Select Compatible Container (Glass or Polyethylene) characterize->container label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Transport to Approved Hazardous Waste Facility (High-Temp Incineration) contact_ehs->incinerate Off-site by Contractor

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills

Even with meticulous care, spills can occur. A prompt and correct response is vital to contain the hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.

  • Manage Small Spills: For a small, manageable spill of the solid compound within a fume hood:

    • Ensure you are wearing the full, appropriate PPE.

    • Gently sweep up the solid material and place it into a labeled hazardous waste container.[4] Avoid creating dust.

    • Use a spill kit with an appropriate absorbent pad to decontaminate the area.

    • Place all cleanup materials into the same hazardous waste container.

    • Seal and label the container for disposal.

References

A Senior Application Scientist's Guide to Handling 6-Bromo-7-chloroquinazoline-2,4-diol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Bromo-7-chloroquinazoline-2,4-diol. As a halogenated quinazoline derivative, this compound warrants careful handling due to its potential irritant and toxic properties, inferred from structurally similar molecules. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risk and ensuring operational integrity.

Hazard Assessment: An Evidence-Based Approach

Table 1: GHS Hazard Classifications of Structurally Similar Quinazoline Compounds

Hazard Statement Description Applicability to Analogs
H302 Harmful if swallowed 6-Bromo-2,4-dichloroquinazoline[1], 6-Bromo-4-chloro-quinazoline[2]
H312 Harmful in contact with skin 6-Bromo-4-chloro-quinazoline[2]
H315 Causes skin irritation 6-Bromo-2,4-dichloroquinazoline[1], 6-Bromo-4-chloro-quinazoline[2]
H319 Causes serious eye irritation 6-Bromo-2,4-dichloroquinazoline[1], 6-Bromo-4-chloro-quinazoline[2]
H332 Harmful if inhaled 6-Bromo-4-chloro-quinazoline[2]

| H335 | May cause respiratory irritation | 6-Bromo-2,4-dichloroquinazoline[1], 6-Bromo-4-chloro-quinazoline[2] |

Based on this data, it is prudent to assume that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is potentially harmful if swallowed, inhaled, or absorbed through the skin. All handling procedures must be designed to prevent these routes of exposure.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive assessment of the compound's likely hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[5]

  • Recommended for Handling Solids: When weighing or transferring the solid compound, chemical splash goggles must be worn to provide a complete seal around the eyes, protecting against airborne dust particles.

  • Required for Solutions/Reactions: When working with solutions, or if there is any risk of splashing or energetic reaction, a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient protection.[6]

Hand Protection

Skin contact is a primary route of exposure that can lead to irritation and potential systemic toxicity.[3]

  • Glove Selection: Due to the presence of halogens, standard lightweight nitrile gloves may not provide sufficient long-term protection. Double-gloving is the recommended best practice.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A thicker, chemical-resistant glove such as neoprene or a flexible laminate (e.g., Silver Shield).[6]

  • Rationale: The outer glove provides the primary chemical barrier. In the event of a splash or contamination, it can be removed and replaced without exposing the skin. Always inspect gloves for tears or degradation before use. Contaminated gloves can be extremely dangerous due to the accumulation of contaminants.[7] Change gloves immediately if contamination is suspected and always before leaving the work area.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[6] Long sleeves are essential to protect the arms from accidental contact.

  • Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory.[6][7] The shoe material should be chemically resistant. Do not wear sandals, perforated shoes, or shorts in the laboratory.

Respiratory Protection

Inhalation of airborne powder is a significant risk, especially during weighing and transfer operations.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[8]

  • When Respirators are Needed: If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and medical evaluation.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is crucial for minimizing risk. This protocol outlines the key stages of handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All PPE (Double Gloves, Goggles, etc.) prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 prep4 Prepare Halogenated Waste Container prep3->prep4 handle1 Tare Weighing Vessel on Analytical Balance prep4->handle1 handle2 Carefully Transfer Solid Using Spatula handle1->handle2 handle3 Close Primary Container Immediately handle2->handle3 handle4 Dissolve or Add Reagent as per Protocol handle3->handle4 clean1 Decontaminate Spatula and Work Surface handle4->clean1 clean2 Segregate Contaminated Materials into Waste clean1->clean2 clean3 Remove Outer Gloves, Followed by Inner Gloves clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Standard workflow for handling this compound.

  • Preparation Phase:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE: flame-resistant lab coat, chemical splash goggles, and double gloves.

    • Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit appropriate for chemical powders.[11]

    • Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.[12][13]

  • Handling Phase (Inside Fume Hood):

    • Perform all manipulations of the solid compound deep within the sash of the fume hood to ensure containment.

    • Use anti-static weigh boats or weighing paper to prevent dispersal of the powder.

    • Transfer the compound gently with a spatula, avoiding any actions that could generate dust.

    • Promptly and securely close the main container after dispensing.

    • When adding to a reaction, do so slowly and in a controlled manner.

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Place any contaminated disposable items (e.g., weigh boats, paper towels, outer gloves) into the designated halogenated waste container.

    • Remove PPE in the correct order: outer gloves first, followed by the lab coat, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water immediately after completing the work.[14]

Emergency Response and Disposal

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

G cluster_exposure Personal Exposure start EMERGENCY EVENT skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill Spill Occurs start->spill skin_act1 Remove Contaminated Clothing skin->skin_act1 eye_act1 Flush Eyes at Eyewash Station for 15 min eye->eye_act1 inhale_act1 Move to Fresh Air inhale->inhale_act1 spill_act1 Alert Others & Evacuate (if large or outside hood) spill->spill_act1 skin_act2 Flush with Water for 15 min (Use Safety Shower) skin_act1->skin_act2 skin_act3 Seek Immediate Medical Attention skin_act2->skin_act3 eye_act2 Remove Contact Lenses (if applicable) eye_act1->eye_act2 eye_act3 Seek Immediate Medical Attention eye_act2->eye_act3 inhale_act2 Seek Immediate Medical Attention inhale_act1->inhale_act2 spill_act2 Contain with Inert Absorbent (Vermiculite, Sand) spill_act1->spill_act2 spill_act3 Collect into Waste Container Using Non-Sparking Tools spill_act2->spill_act3 spill_act4 Decontaminate Area spill_act3->spill_act4

Caption: Decision tree for emergency response procedures.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using the safety shower if necessary. Seek prompt medical attention.[12][14]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: For a small spill inside a fume hood, use an inert absorbent material (like vermiculite or sand), carefully sweep it up, and place it in the halogenated waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13][15] This is critical for proper disposal and cost management.

  • Container: Use a designated, sealable, and chemically compatible container clearly labeled "Hazardous Waste: Halogenated Organics".[16]

  • Labeling: The label must list all chemical constituents and their approximate percentages.[15] Affix the hazardous waste tag as soon as the first drop of waste is added.[12]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area, within secondary containment, away from incompatible materials like acids and bases.[8]

  • Disposal Request: When the container is three-quarters full, submit a request for pickup through your institution's EHS office.[12]

By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.